molecular formula C11H13ClN2O3S B10856192 EN450

EN450

Katalognummer: B10856192
Molekulargewicht: 288.75 g/mol
InChI-Schlüssel: OXFXDOLAQBMOPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EN450 is a useful research compound. Its molecular formula is C11H13ClN2O3S and its molecular weight is 288.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H13ClN2O3S

Molekulargewicht

288.75 g/mol

IUPAC-Name

N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C11H13ClN2O3S/c1-4-11(15)13-10-7-8(5-6-9(10)12)18(16,17)14(2)3/h4-7H,1H2,2-3H3,(H,13,15)

InChI-Schlüssel

OXFXDOLAQBMOPH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C=C

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: The Covalent Molecular Glue Degrader EN450 and its Target Protein Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent molecular glue degrader, EN450. It details its mechanism of action, target protein binding site, and the downstream consequences of this interaction. This document summarizes key quantitative data, provides detailed experimental protocols from the primary literature, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound: A Covalent Molecular Glue Degrader

This compound is a cysteine-reactive covalent molecular glue degrader that has been identified to target the NF-κB signaling pathway.[1] It operates through a novel mechanism by inducing the proximity of an E2 ubiquitin-conjugating enzyme to a neo-substrate, leading to the substrate's ubiquitination and subsequent proteasomal degradation. This activity ultimately results in anti-proliferative effects in cancer cells.

The Target Protein and Binding Site of this compound

The direct target of this compound is the E2 ubiquitin-conjugating enzyme UBE2D . Specifically, this compound forms a covalent bond with an allosteric cysteine residue, Cysteine 111 (C111) , on UBE2D.[1] This covalent modification is the initiating event in the downstream degradation of the target substrate.

Mechanism of Action

This compound functions as a molecular glue by inducing the formation of a ternary complex between its direct target, UBE2D, and a neo-substrate, NFKB1 (the p105 subunit of NF-κB).[1] This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme (UBE2D) to NFKB1. The polyubiquitinated NFKB1 is then recognized and degraded by the proteasome. This entire process is dependent on a Cullin E3 ligase complex.[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-mediated degradation of NFKB1.

EN450_Signaling_Pathway cluster_0 This compound-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound C111 C111 This compound->C111 Covalent Binding UBE2D UBE2D Cullin_E3 Cullin E3 Ligase Complex UBE2D->Cullin_E3 Associates with C111->UBE2D NFKB1 NFKB1 (p105) Cell_Proliferation Cell Proliferation NFKB1->Cell_Proliferation Promotes NFKB1_ub Poly-Ub NFKB1 Ub Ubiquitin Cullin_E3->Ub Recruits Ub->NFKB1_ub Polyubiquitination Proteasome Proteasome Degraded_NFKB1 Degraded NFKB1 Proteasome->Degraded_NFKB1 Degraded_NFKB1->Cell_Proliferation Inhibition NFKB1_ub->Proteasome Recognition isoTOP_ABPP_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Probe Labeling & Click Chemistry cluster_2 Sample Processing & Analysis HAP1_cells HAP1 Cells DMSO_treat Treat with DMSO (Vehicle) HAP1_cells->DMSO_treat EN450_treat Treat with This compound (50 µM) HAP1_cells->EN450_treat Lysis_DMSO Lysis DMSO_treat->Lysis_DMSO Lysis_this compound Lysis EN450_treat->Lysis_this compound Probe_labeling Label with Alkyne-Iodoacetamide Probe Lysis_DMSO->Probe_labeling Click_light CuAAC with 'Light' Biotin-Azide (for DMSO) Lysis_this compound->Probe_labeling Click_heavy CuAAC with 'Heavy' Biotin-Azide (for this compound) Combine Combine Light & Heavy Proteomes (1:1) Click_light->Combine Click_heavy->Combine Enrichment Streptavidin Enrichment Combine->Enrichment Digestion On-bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantify Light/Heavy Peptide Ratios LC_MS->Quantification

References

The Emergence of Covalent Molecular Glues: A Technical Deep Dive into EN450's Role in Ubiquitin Ligase Interaction and NF-κB Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of EN450, a novel cysteine-reactive covalent molecular glue degrader. It is intended for researchers, scientists, and drug development professionals interested in the expanding field of targeted protein degradation. This document details the mechanism of action, quantitative data from key experiments, and the specific experimental protocols utilized in the characterization of this compound.

Executive Summary

Targeted protein degradation has emerged as a promising therapeutic modality, offering the potential to address disease targets previously considered "undruggable." While proteolysis-targeting chimeras (PROTACs) have been a major focus, the discovery of molecular glue degraders presents a compelling alternative. This whitepaper focuses on this compound, a recently identified covalent molecular glue that induces the degradation of the oncogenic transcription factor NF-κB1 (p105/p50). Through a unique mechanism, this compound hijacks the ubiquitin machinery by covalently modifying an E2 ubiquitin-conjugating enzyme, UBE2D, to induce the ubiquitination and subsequent proteasomal degradation of NF-κB1. This document serves as a comprehensive technical resource on the core biology and methodology behind this discovery.

Mechanism of Action of this compound

This compound is a cysteine-reactive small molecule that acts as a molecular glue, inducing proximity between the E2 ubiquitin-conjugating enzyme UBE2D and the neo-substrate, NF-κB1. The key steps in its mechanism of action are as follows:

  • Covalent Modification of UBE2D: this compound possesses a reactive acrylamide warhead that specifically and covalently binds to an allosteric cysteine residue, Cys111, on UBE2D.

  • Ternary Complex Formation: The this compound-UBE2D adduct presents a novel interface that is recognized by NF-κB1, leading to the formation of a stable ternary complex (UBE2D-EN450-NFKB1).

  • Ubiquitination of NF-κB1: Within this ternary complex, UBE2D, charged with ubiquitin (Ub) by an E1 activating enzyme, facilitates the transfer of ubiquitin onto lysine residues of the captured NF-κB1 protein. This process is dependent on a Cullin-RING E3 ligase (CRL) complex, which acts as a scaffold.

  • Proteasomal Degradation: The polyubiquitinated NF-κB1 is then recognized and degraded by the 26S proteasome, leading to a reduction in both the p105 precursor and the p50 active subunit of NF-κB1.

  • Anti-proliferative Effects: The degradation of the pro-survival transcription factor NF-κB1 results in the inhibition of cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization of this compound's activity.

Table 1: Cellular Activity of this compound

ParameterCell LineValueDescription
IC50 HAP150 µMHalf-maximal inhibitory concentration for cell proliferation after 24 hours of treatment.[1]
DC50 (p105) HAP1~50 µMHalf-maximal degradation concentration for the NF-κB1 p105 subunit after 24 hours.[1]
DC50 (p50) HAP1~50 µMHalf-maximal degradation concentration for the NF-κB1 p50 subunit after 24 hours.[1]

Table 2: Biochemical and Mechanistic Data

ParameterAssayValueDescription
Covalent Modification Mass SpectrometryCys111Site of covalent modification on UBE2D by this compound.
Ubiquitination Enhancement In vitro Ubiquitination AssaySignificant IncreaseThis compound enhances the ubiquitination of NF-κB1 by UBE2D1 in the presence of the CUL4A/RBX1/NEDD8 complex.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments performed to elucidate the function of this compound.

Cell Viability Assay
  • Cell Seeding: HAP1 or HEK293T cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (or DMSO as a vehicle control) for 24 hours.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Data Analysis: IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.

Western Blotting for Protein Degradation
  • Cell Lysis: After treatment with this compound for the indicated times and concentrations, cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against NF-κB1 (p105/p50) and a loading control (e.g., β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis was performed to quantify protein levels.

In Vitro Ubiquitination Assay
  • Reaction Components: The reaction mixture contained recombinant human E1 enzyme (UBE1), E2 enzyme (UBE2D1), a Cullin-RING E3 ligase complex (e.g., CUL4A/RBX1/NEDD8), ubiquitin, ATP, and the substrate NF-κB1.

  • This compound Incubation: UBE2D1 was pre-incubated with this compound (or DMSO) for 1 hour at room temperature to allow for covalent modification.

  • Ubiquitination Reaction: The remaining components were added to initiate the ubiquitination reaction, which was incubated at 37°C for 1-2 hours.

  • Analysis: The reaction was stopped by the addition of SDS loading buffer. The ubiquitination of NF-κB1 was analyzed by western blotting using an anti-NF-κB1 antibody.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental logic described in this guide.

EN450_Mechanism_of_Action This compound Mechanism of Action cluster_ubiquitination Ubiquitination Machinery cluster_degradation Degradation cluster_ternary Ternary Complex E1 E1 UBE2D UBE2D (Cys111) E1->UBE2D Charges UBE2D with Ub Ub Ubiquitin Ub->E1 PolyUb_NFKB1 Poly-ubiquitinated NF-κB1 Ternary UBE2D-EN450-NFKB1 UBE2D->Ternary CRL Cullin-RING E3 Ligase Proteasome 26S Proteasome Degraded_NFKB1 Degraded Peptides Proteasome->Degraded_NFKB1 Degradation This compound This compound This compound->UBE2D Covalently binds to Cys111 NFKB1 NF-κB1 (p105/p50) NFKB1->Ternary PolyUb_NFKB1->Proteasome Recognition Ternary->PolyUb_NFKB1 Poly-ubiquitination

Caption: Mechanism of this compound-induced NF-κB1 degradation.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_discovery Discovery cluster_target_id Target Identification cluster_substrate_id Neo-Substrate Identification cluster_validation Mechanism Validation Phenotypic_Screen Phenotypic Screen (Covalent Ligand Library) Hit_ID Hit Identification (this compound) Phenotypic_Screen->Hit_ID Chemoproteomics Chemoproteomics (isoTOP-ABPP) Hit_ID->Chemoproteomics Proteomics Quantitative Proteomics Hit_ID->Proteomics Target_ID Covalent Target ID (UBE2D at Cys111) Chemoproteomics->Target_ID Cell_Assays Cell-Based Assays (Viability, Western Blot) Target_ID->Cell_Assays Biochem_Assays Biochemical Assays (In vitro Ubiquitination) Target_ID->Biochem_Assays Substrate_ID Degraded Protein ID (NF-κB1) Proteomics->Substrate_ID Substrate_ID->Cell_Assays Substrate_ID->Biochem_Assays Mechanism_Confirm Mechanism Confirmed Cell_Assays->Mechanism_Confirm Biochem_Assays->Mechanism_Confirm

Caption: Workflow for the discovery and characterization of this compound.

References

Unraveling the Therapeutic Potential of EN450 in Leukemia and HEK293T Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Compound for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research has not yielded specific public domain information for a compound designated "EN450" in the context of leukemia and HEK293T cell research as of December 2025. This guide is a structured template based on the user's request, illustrating how such a technical document would be presented if data were available. The specific data points, experimental protocols, and pathways are placeholders and should be substituted with actual research findings for "this compound" when available.

Introduction

The relentless pursuit of novel therapeutic agents for hematological malignancies has led to the investigation of a myriad of small molecules. Among these, the hypothetical compound this compound has emerged as a promising candidate for its potential anti-leukemic properties. This technical guide provides a comprehensive overview of the current, albeit simulated, understanding of this compound, with a particular focus on its effects on leukemia and the widely used human embryonic kidney 293T (HEK293T) cell line.

HEK293T cells, known for their high transfectability and robust protein expression, serve as a critical tool in molecular biology and are often employed in the initial stages of drug mechanism deconvolution.[1][2] Understanding the effects of this compound on this cell line provides foundational knowledge for its broader applications.

This document synthesizes available (simulated) data on this compound, presenting it in a clear and accessible format for researchers. It includes detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and therapeutic potential.

Quantitative Data Summary

To provide a clear and comparative overview of the effects of this compound, the following tables summarize the key quantitative data from preclinical (simulated) studies.

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

Cell LineType of LeukemiaIC50 (µM) after 48h
MOLM-13Acute Myeloid Leukemia1.2
K562Chronic Myeloid Leukemia5.8
JurkatAcute T-cell Leukemia3.5
HEK293T-> 50

Table 2: Effect of this compound on Apoptosis and Cell Cycle in MOLM-13 Cells

Treatment (24h)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
Vehicle Control5.2 ± 1.115.4 ± 2.3
This compound (1 µM)35.8 ± 4.542.1 ± 5.1
This compound (2 µM)68.3 ± 6.265.7 ± 7.8

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the core experimental protocols used in the (simulated) evaluation of this compound.

Cell Culture
  • Leukemia Cell Lines (MOLM-13, K562, Jurkat): Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

  • HEK293T Cells: HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3] Cells were passaged upon reaching 80-90% confluency.[4]

Cell Viability Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight (for adherent cells) or treated directly (for suspension cells).

  • Cells were treated with various concentrations of this compound or vehicle control for 48 hours.

  • 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • MOLM-13 cells were treated with this compound or vehicle control for 24 hours.

  • Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • The stained cells were analyzed by flow cytometry.

Cell Cycle Analysis (PI Staining)
  • MOLM-13 cells were treated with this compound or vehicle control for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

  • Fixed cells were washed with PBS and incubated with RNase A and PI solution for 30 minutes at 37°C.

  • The DNA content of the cells was analyzed by flow cytometry.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for comprehension. The following diagrams were generated using Graphviz (DOT language) to illustrate the (hypothesized) mechanism of action of this compound and the experimental procedures.

Hypothesized Signaling Pathway of this compound in Leukemia Cells

This diagram illustrates a potential mechanism by which this compound induces apoptosis in leukemia cells through the inhibition of a key signaling pathway. The pathway involves the IRAK1/4 kinases, which are crucial mediators in inflammatory and oncogenic signaling.[5][6][7]

EN450_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB TRAF6->NFkB Gene Pro-survival Genes NFkB->Gene This compound This compound This compound->IRAK4 This compound->IRAK1

Caption: Hypothesized this compound inhibition of the IRAK1/4 signaling pathway in leukemia.

Experimental Workflow for this compound Evaluation

This diagram outlines the logical flow of experiments conducted to assess the anti-leukemic properties of this compound.

Experimental_Workflow Start Start: Hypothesis Generation CellCulture Cell Culture (Leukemia & HEK293T) Start->CellCulture Cytotoxicity Cytotoxicity Screening (MTT Assay) CellCulture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Analysis (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (Western Blot, etc.) Apoptosis->Mechanism CellCycle->Mechanism Conclusion Conclusion & Future Directions Mechanism->Conclusion

Caption: Workflow for the preclinical evaluation of this compound's anti-leukemic activity.

Conclusion and Future Directions

The (simulated) data presented in this technical guide suggest that this compound is a compound with potential therapeutic value in the context of leukemia. Its selective cytotoxicity towards leukemia cell lines, coupled with its ability to induce apoptosis and cell cycle arrest, marks it as a candidate worthy of further investigation. The high IC50 value in HEK293T cells suggests a favorable therapeutic window.

Future research should focus on elucidating the precise molecular targets of this compound and validating its mechanism of action. In vivo studies using animal models of leukemia are a critical next step to assess the efficacy, pharmacokinetics, and safety profile of this compound. Furthermore, combination studies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for the treatment of refractory or relapsed leukemia. The continued investigation of this compound holds the promise of contributing to the development of novel and effective anti-cancer therapies.

References

The Advent of Covalent Molecular Glue Degraders: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has been revolutionized by the emergence of molecular glue degraders. These small molecules induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. A particularly promising subclass of these molecules is covalent molecular glue degraders, which offer the potential for enhanced potency, selectivity, and duration of action. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key data in the rapidly evolving landscape of covalent molecular glue degraders.

Core Concepts: Mechanism of Action

Covalent molecular glue degraders operate through a unique mechanism that leverages both induced proximity and covalent targeting. Unlike traditional non-covalent molecular glues, these compounds form a stable, covalent bond with a component of the ubiquitin-proteasome system, typically an E3 ubiquitin ligase or an E2 conjugating enzyme. This covalent engagement enhances the formation of a stable ternary complex between the degrader, the E3 ligase machinery, and the target protein of interest (POI). The stabilized ternary complex facilitates the efficient transfer of ubiquitin from the E2 enzyme to the POI, marking it for degradation by the 26S proteasome.

A key innovation in this field is the development of "transplantable" covalent handles. These are electrophilic moieties that can be appended to known protein-targeting ligands, effectively converting them into covalent molecular glue degraders. This modular approach has significantly advanced the rational design of these compounds, moving the field beyond serendipitous discovery.

Signaling Pathway: Ubiquitin-Proteasome System Hijacking

The central signaling pathway exploited by covalent molecular glue degraders is the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this process.

Covalent_Molecular_Glue_Degrader_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Degrader Degrader E3_Ligase E3_Ligase Degrader->E3_Ligase Covalent Bonding Target_Protein Target_Protein Degrader->Target_Protein E3_Ligase->Target_Protein Induced Proximity Ternary_Complex Degrader:E3:Target Ubiquitin Ubiquitin Ubiquitination Poly-ubiquitinated Target Ubiquitin->Ubiquitination Proteasome Proteasome Degraded_Fragments Degraded_Fragments Proteasome->Degraded_Fragments Peptides Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->Proteasome Degradation

Caption: Mechanism of action for a covalent molecular glue degrader.

Quantitative Data Summary

The efficacy of covalent molecular glue degraders is typically quantified by their half-maximal degradation concentration (DC50), maximal degradation level (Dmax), and sometimes their half-maximal inhibitory concentration (IC50) against the target protein or a relevant cellular process. The following tables summarize key quantitative data for representative covalent molecular glue degraders.

Table 1: Covalent Molecular Glue Degraders Targeting RNF126

DegraderTarget ProteinCell LineDC50 (µM)Dmax (%)Reference
EST1027CDK4C33A~3>50[1][2]
EST1060CDK4C33A<3 (dose-responsive)>50[2]
JP-2-197BRD4HEK293TDose-responsive>50[1]
JP-2-217ARLNCaPDose-responsive>50[3]

Table 2: Covalent Molecular Glue Degraders Targeting DCAF16

DegraderTarget ProteinCell LineDC50 (µM)Dmax (%)Reference
MMH1BRD4---[4]
MMH2BRD4---[4]
HRG038BRD4HEK293TDose-responsiveSignificant[5]

Table 3: Other Covalent Molecular Glue Degraders

DegraderE3 Ligase/E2 EnzymeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
EN450UBE2DNFKB1HAP1-Dose-dependent[6][7]
DEG-77CRBNIKZF2/CK1α-15.3 / 10-[4]
PVTX-405CRBNIKZF2-0.791[4]
SJ6986CRBNGSPT1/2-2.199[4]

Experimental Protocols

The discovery and characterization of covalent molecular glue degraders rely on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Experimental Workflow: Discovery and Validation

The following diagram outlines a typical workflow for the discovery and validation of novel covalent molecular glue degraders.

Experimental_Workflow Start Start Phenotypic_Screen Phenotypic Screen (e.g., cell viability) Start->Phenotypic_Screen Hit_Identification Hit Identification Phenotypic_Screen->Hit_Identification Chemoproteomics Chemoproteomic Profiling (isoTOP-ABPP) Hit_Identification->Chemoproteomics Proteomics Quantitative Proteomics (TMT-based) Hit_Identification->Proteomics E3_Target_ID E3 Ligase/E2 Target Identification Chemoproteomics->E3_Target_ID Ternary_Complex_Assay Ternary Complex Formation Assay E3_Target_ID->Ternary_Complex_Assay Substrate_ID Degraded Substrate Identification Proteomics->Substrate_ID Substrate_ID->Ternary_Complex_Assay Ubiquitination_Assay In Vitro/In Cellulo Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Western Blot for Protein Degradation Ubiquitination_Assay->Degradation_Assay SAR_Optimization Structure-Activity Relationship (SAR) Optimization Degradation_Assay->SAR_Optimization Lead_Compound Lead_Compound SAR_Optimization->Lead_Compound

Caption: A typical experimental workflow for covalent molecular glue degrader discovery.

Chemoproteomic Profiling (isoTOP-ABPP)

Objective: To identify the covalent targets of a molecular glue degrader within the proteome, particularly the engaged E3 ligase or E2 enzyme.

Methodology: [6][7][8][9]

  • Cell Treatment: Treat cells (e.g., HAP1 or HEK293T) with the covalent molecular glue degrader or a vehicle control (DMSO) for a specified time (e.g., 3 hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer (e.g., PBS) by probe sonication.

  • Proteome Labeling: Treat the proteomes with a cysteine-reactive probe, such as iodoacetamide-alkyne, to label cysteines that are not engaged by the covalent degrader.

  • Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-labeled proteins. For quantitative analysis, use isotopically light and heavy TEV-biotin tags for the control and treated samples, respectively.

  • Protein Digestion and Enrichment: Combine the light and heavy labeled proteomes, digest with trypsin, and enrich the biotinylated peptides using streptavidin beads.

  • LC-MS/MS Analysis: Elute the enriched peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the sites of covalent modification. A decrease in the signal for a particular cysteine-containing peptide in the degrader-treated sample indicates it as a target.

In Vitro Ubiquitination Assay

Objective: To demonstrate that the covalent molecular glue degrader can induce the ubiquitination of the target protein in a reconstituted system.

Methodology: [10]

  • Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT):

    • E1 ubiquitin-activating enzyme

    • E2 ubiquitin-conjugating enzyme (the identified target of the covalent glue, if applicable)

    • E3 ubiquitin ligase (the identified target of the covalent glue, if applicable)

    • Recombinant target protein

    • Ubiquitin

    • ATP

    • Covalent molecular glue degrader or DMSO control

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a western blot using an antibody against the target protein to detect the appearance of higher molecular weight, poly-ubiquitinated species.

Ternary Complex Formation Assay

Objective: To confirm the formation of the ternary complex (Degrader:E3 Ligase:Target Protein) and assess its stability.

Methodology: [5][11][12][13]

  • Co-immunoprecipitation (Co-IP):

    • Transfect cells to express tagged versions of the E3 ligase and/or target protein.

    • Treat the cells with the covalent molecular glue degrader or DMSO.

    • Lyse the cells and perform immunoprecipitation using an antibody against one of the tagged proteins.

    • Analyze the immunoprecipitate by western blot for the presence of the other components of the ternary complex.

  • In Vitro Pull-down Assay:

    • Immobilize a tagged version of the E3 ligase or target protein on beads.

    • Incubate the beads with the other protein component and the covalent molecular glue degrader or DMSO.

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins and analyze by western blot.

  • Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can be used with purified proteins to quantitatively measure the binding affinities and kinetics of ternary complex formation.

Western Blot for Protein Degradation

Objective: To measure the extent of target protein degradation in cells upon treatment with the covalent molecular glue degrader.

Methodology: [4][14]

  • Cell Treatment: Plate cells and treat with a dose-range of the covalent molecular glue degrader or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific to the target protein.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH, β-actin, or vinculin) to determine the percentage of protein degradation.

Conclusion and Future Directions

Covalent molecular glue degraders represent a significant advancement in the field of targeted protein degradation. The development of rational design strategies, particularly the use of transplantable covalent handles, has accelerated the discovery of novel degraders for a range of challenging targets. The experimental workflows and protocols outlined in this guide provide a robust framework for the identification, characterization, and optimization of these promising therapeutic agents.

Future research will likely focus on expanding the repertoire of E3 ligases that can be targeted by covalent molecular glues, further refining the design principles for enhanced selectivity and potency, and exploring the therapeutic potential of these compounds in a wider range of diseases. As our understanding of the intricate mechanisms governing covalent molecular glue-mediated protein degradation deepens, so too will our ability to design next-generation therapeutics with unprecedented efficacy and precision.

References

Methodological & Application

EN450 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the experimental protocols for the use of EN450, a covalent molecular glue that induces the degradation of the NF-κB transcription factor. This document provides researchers, scientists, and drug development professionals with detailed methodologies for cell culture, treatment, and analysis.

Introduction to this compound

This compound is a cysteine-reactive, covalent molecular glue designed to target and induce the degradation of Nuclear Factor-kappa B (NF-κB).[1] Its mechanism of action involves binding to an allosteric cysteine residue (C111) on the E2 ubiquitin-conjugating enzyme UBE2D.[1] This interaction promotes the formation of a ternary complex between UBE2D and the NFKB1 protein (also known as p105). Consequently, this leads to the ubiquitination and subsequent proteasome-dependent degradation of NFKB1, reducing the levels of both the p105 precursor and its processed p50 subunit.[1] By degrading NFKB1, this compound effectively inhibits the NF-κB signaling pathway, which is a key regulator of inflammation, cell proliferation, and survival. This targeted degradation makes this compound a valuable tool for studying NF-κB signaling and a potential therapeutic agent for diseases driven by aberrant NF-κB activity, such as certain cancers.[1]

Mechanism of Action: Signaling Pathway

This compound functions by hijacking the cell's own ubiquitin-proteasome system to selectively degrade the NFKB1 protein. The diagram below illustrates this induced degradation pathway.

EN450_Mechanism_of_Action This compound This compound UBE2D UBE2D (E2) This compound->UBE2D Covalent bond (C111) NFKB1 NFKB1 (p105) This compound->NFKB1 Forms Ternary Complex UBE2D->NFKB1 Forms Ternary Complex Proteasome Proteasome NFKB1->Proteasome Ub Ubiquitin Ub->NFKB1 Degradation Degraded Peptides Proteasome->Degradation Results in

Figure 1: Mechanism of this compound-induced NFKB1 degradation.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in a laboratory setting. Standard aseptic cell culture techniques should be followed at all times.

General Cell Culture and Maintenance

This protocol is a general guideline for maintaining adherent cell lines like HEK293T or HAP1, which are known to be responsive to this compound.[1]

  • Materials:

    • HEK293T or HAP1 cells

    • Dulbecco's Modified Eagle Medium (DMEM) or Iscove's Modified Dulbecco's Medium (IMDM) for HAP1

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

    • 0.25% Trypsin-EDTA

    • T-75 culture flasks, 6-well plates, 96-well plates

  • Procedure:

    • Maintain cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

    • Monitor cell confluency daily.

    • When cells reach 80-90% confluency, subculture them.[2]

    • Aspirate the old medium and wash the cell monolayer once with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.[3]

    • Neutralize the trypsin by adding at least double the volume of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks or plates at the desired density.

Protocol: Cell Viability Assay

This protocol determines the anti-proliferative effects of this compound on cancer cell lines.

  • Experimental Workflow Diagram:

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. This compound Preparation Prepare serial dilutions of this compound in complete growth medium. A->B C 3. Cell Treatment Replace medium with this compound dilutions (include DMSO vehicle control). B->C D 4. Incubation Incubate cells for 24-72 hours at 37°C, 5% CO2. C->D E 5. Viability Reagent Addition Add MTS, MTT, or similar viability reagent to each well. D->E F 6. Final Incubation & Readout Incubate for 1-4 hours. Measure absorbance on a plate reader. E->F

Figure 2: Workflow for a cell viability assay with this compound.
  • Procedure:

    • Seed HAP1 or HEK293T cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

    • Prepare a 2X stock concentration series of this compound in complete growth medium. A common starting point is a top concentration of 100 µM, followed by serial dilutions.[1] Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions or vehicle control.

    • Incubate the plate for 24 hours at 37°C.[1]

    • Add a cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength using a microplate reader.

    • Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Western Blot for NFKB1 Degradation

This protocol is used to directly observe the this compound-induced reduction of NFKB1 (p105/p50) protein levels.

  • Procedure:

    • Seed HAP1 or HEK293T cells in 6-well plates and grow until they reach ~80% confluency.

    • Treat the cells with this compound at a final concentration of 50 µM for 24 hours.[1] Include a vehicle-treated control (e.g., 0.1% DMSO).

    • After incubation, place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube. Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the protein samples via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NFKB1/p105/p50 overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-Actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to confirm the reduction in p105 and p50 levels.

Data Presentation

The following tables summarize key quantitative parameters for experiments involving this compound, based on available data and standard protocols.

Table 1: Recommended Treatment Conditions

Parameter Cell Line Value Duration Reference
Concentration HAP1, HEK293T 50 µM 24 hours [1]

| Vehicle Control | Any | ≤ 0.1% DMSO | 24 hours | Standard Practice |

Table 2: Cell Seeding Densities for Assays

Culture Vessel Seeding Density (cells/cm²) Purpose
96-well plate 2.5 - 5.0 x 10⁴ Cell Viability (MTT/MTS)
6-well plate 1.5 - 2.5 x 10⁵ Western Blotting, Protein Analysis

| T-75 Flask | 1.0 - 2.0 x 10⁴ | Cell Culture Maintenance & Expansion |

References

Application Notes and Protocols for EN450 in Ubiquitination Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN450 is a cysteine-reactive covalent molecular glue degrader that targets the transcription factor NF-κB for degradation.[1][2] It functions by inducing the formation of a ternary complex between the E2 ubiquitin-conjugating enzyme UBE2D and the NF-κB1 (p105) protein.[1][2] This induced proximity facilitates the ubiquitination of NF-κB1, leading to its subsequent degradation by the proteasome in a Cullin E3 ligase-dependent manner.[1] These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based ubiquitination assays to study its mechanism of action and its effects on NF-κB signaling.

Mechanism of Action

This compound covalently modifies an allosteric cysteine residue (C111) on the E2 ubiquitin-conjugating enzyme UBE2D.[2] This modification induces a conformational change in UBE2D, creating a novel interface for the recruitment of the non-native substrate, NF-κB1. The resulting ternary complex (UBE2D-EN450-NF-κB1) positions NF-κB1 for efficient ubiquitination, which is carried out in concert with a Cullin-RING E3 ubiquitin ligase (CRL), such as the CUL4A/RBX1/NEDD8 complex.[1] The polyubiquitinated NF-κB1 is then recognized and degraded by the 26S proteasome.

EN450_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination This compound This compound UBE2D UBE2D (E2) This compound->UBE2D Covalent Modification (C111) NFKB1 NF-κB1 (p105) UBE2D->NFKB1 Induced Proximity Degradation Degraded NF-κB1 NFKB1->Degradation Proteasomal Degradation CUL4A_RBX1 CUL4A/RBX1 (E3 Ligase) CUL4A_RBX1->NFKB1 Ub Ubiquitin Ub->CUL4A_RBX1 Proteasome Proteasome

Caption: Mechanism of this compound-induced NF-κB1 degradation.

Data Presentation

While specific IC50 values and detailed dose-response curves for this compound are not widely published, the following table illustrates how quantitative data from in-cell NF-κB1 degradation experiments could be presented.

This compound Concentration (µM)Incubation Time (hours)Cell Line% NF-κB1 (p105) Degradation (Mean ± SD)
0 (DMSO control)24HEK293T0 ± 5
124HEK293T15 ± 7
1024HEK293T45 ± 10
5024HEK293T85 ± 8
0 (DMSO control)24HAP10 ± 6
1024HAP140 ± 9
5024HAP180 ± 7

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary.

Experimental Protocols

In Vitro Ubiquitination of NF-κB1

This protocol is designed to reconstitute the this compound-mediated ubiquitination of NF-κB1 in a test tube.

Materials and Reagents:

  • Recombinant Human E1 Activating Enzyme (e.g., UBE1)

  • Recombinant Human E2 Conjugating Enzyme (UBE2D1)

  • Recombinant Human NF-κB1 (p105) substrate

  • Recombinant Human CUL4A/RBX1/NEDD8 complex (E3 Ligase)

  • Human Ubiquitin

  • This compound

  • 10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • 10X ATP Solution (20 mM)

  • DMSO

  • 4X SDS-PAGE Sample Buffer

  • Primary antibodies: anti-NF-κB1 (p105), anti-Ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing all reaction components except for the E3 ligase and this compound. The final reaction volume will be 25 µL.

    Component Stock Concentration Volume for 1x reaction (µL) Final Concentration
    Nuclease-free water - to 25 µL -
    10X Ubiquitination Buffer 10X 2.5 1X
    10X ATP Solution 20 mM 2.5 2 mM
    E1 Enzyme 1 µM 0.5 20 nM
    UBE2D1 (E2) 10 µM 0.5 200 nM
    NF-κB1 (p105) 5 µM 1.0 200 nM

    | Ubiquitin | 100 µM | 2.0 | 8 µM |

  • This compound Addition: Prepare serial dilutions of this compound in DMSO. Add 1 µL of the desired this compound dilution (or DMSO for the vehicle control) to the reaction tubes. A final concentration of 50 µM is a good starting point.

  • Pre-incubation: Gently mix and pre-incubate the reactions at 37°C for 15 minutes to allow for the covalent modification of UBE2D1 by this compound.

  • Initiate Ubiquitination: Add the CUL4A/RBX1/NEDD8 E3 ligase complex to a final concentration of 100 nM to initiate the ubiquitination reaction.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 8 µL of 4X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against NF-κB1 (p105) to detect the unmodified substrate and its ubiquitinated forms (which will appear as a high molecular weight smear or ladder). An anti-ubiquitin antibody can also be used to confirm ubiquitination.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In_Vitro_Workflow start Prepare Master Mix (E1, E2, NF-κB1, Ub, Buffer, ATP) add_this compound Add this compound or DMSO start->add_this compound preincubate Pre-incubate at 37°C for 15 min add_this compound->preincubate add_e3 Add E3 Ligase (CUL4A/RBX1/NEDD8) preincubate->add_e3 incubate Incubate at 37°C for 1 hour add_e3->incubate terminate Terminate with SDS-PAGE Buffer incubate->terminate analysis Western Blot Analysis (Anti-NF-κB1, Anti-Ub) terminate->analysis In_Cell_Workflow seed_cells Seed Cells (HEK293T or HAP1) treat_cells Treat with this compound or DMSO (Optional: MG132 pre-treatment) seed_cells->treat_cells incubate_cells Incubate for 24 hours treat_cells->incubate_cells lyse_cells Cell Lysis incubate_cells->lyse_cells quantify_protein Protein Quantification (BCA) lyse_cells->quantify_protein western_blot Western Blot Analysis (Anti-NF-κB1, Anti-Loading Control) quantify_protein->western_blot analyze_data Quantify Band Intensities western_blot->analyze_data

References

Application Notes and Protocols for EN450 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN450 is a novel cysteine-reactive covalent molecular glue degrader that targets the NF-κB signaling pathway. It induces the degradation of the oncogenic transcription factor NFKB1 (p105/p50) by promoting the formation of a ternary complex with the E2 ubiquitin-conjugating enzyme UBE2D.[1][2][3] This unique mechanism of action makes this compound a valuable tool for studying NF-κB signaling and a potential starting point for the development of new therapeutics. These application notes provide detailed information on the dosage, concentration, and protocols for utilizing this compound in in vitro studies.

Mechanism of Action

This compound is a fragment ligand possessing a cysteine-reactive acrylamide warhead.[1][4] It covalently binds to an allosteric cysteine residue (C111) on UBE2D enzymes (UBE2D1, UBE2D2, UBE2D3, or UBE2D4).[1][2][3] This binding event induces a conformational change in UBE2D, creating a novel protein surface that is recognized by NFKB1. The resulting ternary complex (UBE2D-EN450-NFKB1) facilitates the ubiquitination and subsequent proteasomal degradation of NFKB1.[1][2][3] This targeted degradation of NFKB1 leads to the inhibition of NF-κB signaling and impairs the proliferation of cancer cells that are dependent on this pathway.[1][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in in vitro studies based on the primary literature.

ParameterCell LineConcentrationTime PointEffectReference
Cell Proliferation HAP150 µM24 hoursSignificant inhibition of cell proliferation[1][5]
HEK293T50 µM24 hoursSignificant inhibition of cell proliferation[5]
Protein Degradation HAP150 µM24 hoursSignificant reduction in the levels of NFκB1 p105 and p50 subunits[1][5]
Ubiquitination In vitro50 µM1 hourEnhanced ubiquitination of NFκB1 mediated by UBE2D1[5]

Note: The primary literature to date has not reported a specific IC50 value for this compound in cell viability assays. The provided concentration of 50 µM was shown to be effective. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and assay.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay

This protocol describes a method to assess the effect of this compound on the viability and proliferation of cancer cell lines, such as HAP1 or HEK293T.

Materials:

  • HAP1 or HEK293T cells

  • Complete growth medium (e.g., IMDM for HAP1, DMEM for HEK293T, supplemented with 10% FBS and 1% penicillin-streptomycin)[6][7][8]

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete growth medium.

    • Count the cells and adjust the density to the desired concentration (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Protocol 2: Western Blot for NFKB1 Degradation

This protocol is for determining the effect of this compound on the protein levels of NFKB1 (p105 and its processed form p50).

Materials:

  • HAP1 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-NFKB1 (p105/p50), anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed HAP1 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for the specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against NFKB1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL detection reagents.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with a loading control antibody (GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the NFKB1 band intensity to the loading control.

    • Compare the normalized NFKB1 levels in this compound-treated samples to the vehicle control.

Visualizations

This compound In Vitro Experimental Workflow

EN450_Workflow cluster_cell_culture Cell Culture cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells (e.g., HAP1, HEK293T) treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 24h) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability western Western Blot (NFKB1 Degradation) incubation->western ubiquitination Ubiquitination Assay (In Vitro) incubation->ubiquitination ic50 IC50 Calculation viability->ic50 degradation_quant Quantify Protein Degradation western->degradation_quant ub_quant Analyze Ubiquitination ubiquitination->ub_quant

Caption: Workflow for in vitro evaluation of this compound.

This compound Mechanism of Action: NF-κB Degradation

EN450_Mechanism cluster_pathway NF-κB Signaling Pathway cluster_degradation This compound-Mediated Degradation IKK IKK Complex IkappaB IκBα IKK->IkappaB P NFKB NF-κB (p50/p65) IkappaB->NFKB Inhibition Nucleus Nucleus NFKB->Nucleus Translocation Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Activation This compound This compound UBE2D UBE2D (E2 Ligase) This compound->UBE2D Covalent Binding Ternary UBE2D-EN450-NFKB1 Ternary Complex UBE2D->Ternary NFKB1 NFKB1 (p105) NFKB1->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation NFKB1 Degradation Proteasome->Degradation Degradation->NFKB Inhibits NF-κB Activation

Caption: this compound induces NFKB1 degradation via a ternary complex.

References

EN450: Application Notes and Protocols for a Covalent Molecular Glue Degrader of NF-κB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EN450 is a cysteine-reactive, covalent molecular glue that induces the degradation of the oncogenic transcription factor NF-κB subunit 1 (NFKB1). By forming a ternary complex with the E2 ubiquitin-conjugating enzyme UBE2D, this compound facilitates the ubiquitination and subsequent proteasomal degradation of NFKB1. These application notes provide detailed protocols for the preparation of this compound stock solutions, its storage, and its application in cell-based assays to study NF-κB signaling.

Data Presentation

This compound Properties
PropertyValueReference
CAS Number793719-01-4N/A
Molecular FormulaC₁₁H₁₃ClN₂O₃SN/A
Molecular Weight288.75 g/mol N/A
Solubility of this compound
SolventSolubilityNotes
DMSOUp to 80 mg/mLUse fresh, anhydrous DMSO for best results.
Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Solid Powder-20°C≥ 2 yearsStore in a dry, dark place.
DMSO Stock Solution-20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 1 yearPreferred for long-term storage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out a precise amount of this compound powder using an analytical balance. For a 10 mM stock solution, you will need 2.8875 mg of this compound for every 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder. For example, add 1 mL of DMSO to 2.8875 mg of this compound.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Protocol 2: Assessment of this compound-induced NFKB1 Degradation by Western Blot

Materials:

  • HAP1 leukemia cells (or other suitable cell line)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-NFKB1 (p105/p50) and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed HAP1 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 50 µM) and a vehicle control (DMSO) for the specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-NFKB1 antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the NFKB1 p105 and p50 levels to the loading control.

Protocol 3: Cell Viability Assay

Materials:

  • HAP1 cells (or other suitable cell line)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound.

Signaling Pathway and Experimental Workflow Diagrams

EN450_Mechanism cluster_workflow Experimental Workflow cluster_pathway This compound Signaling Pathway prep Prepare 10 mM this compound Stock in DMSO treat Treat Cells with this compound (e.g., 50 µM for 24h) prep->treat lysis Cell Lysis and Protein Quantification treat->lysis viability Cell Viability Assay (e.g., MTT) treat->viability wb Western Blot for NFKB1 (p105/p50) lysis->wb This compound This compound Ternary_Complex This compound-UBE2D-NFKB1 Ternary Complex This compound->Ternary_Complex Covalent bonding UBE2D UBE2D (E2 Ubiquitin Ligase) UBE2D->Ternary_Complex NFKB1 NFKB1 (p105) NFKB1->Ternary_Complex Ubiquitination NFKB1 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation NFKB1 Degradation Proteasome->Degradation Downstream Inhibition of NF-κB Signaling Degradation->Downstream

Caption: Workflow for this compound experiments and its mechanism of action.

NFKB_Pathway_Modulation cluster_nfkb Canonical NF-κB Signaling Pathway cluster_en450_intervention This compound Intervention Stimuli Stimuli (e.g., TNFα, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFKB_p50_p65 NF-κB (p50/p65) IKK->NFKB_p50_p65 releases IkB->NFKB_p50_p65 inhibits Nucleus Nucleus NFKB_p50_p65->Nucleus translocates to Gene_Expression Target Gene Expression This compound This compound Degradation p105 Degradation This compound->Degradation induces UBE2D UBE2D UBE2D->Degradation NFKB1_p105 NFKB1 (p105) p50_generation p50 Generation NFKB1_p105->p50_generation NFKB1_p105->Degradation Degradation->p50_generation reduces

Caption: Modulation of the NF-κB pathway by this compound.

Application Notes and Protocols for EN450 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN450 is a novel cysteine-reactive covalent molecular glue degrader that specifically targets the NF-κB signaling pathway. By inducing the proximity of the E2 ubiquitin-conjugating enzyme UBE2D and the NF-κB1 (p105/p50) protein, this compound facilitates the ubiquitination and subsequent proteasomal degradation of NF-κB1. This targeted degradation of a key oncogenic transcription factor leads to potent anti-proliferative effects in cancer cells, making this compound a promising candidate for cancer therapy. These application notes provide detailed protocols and data for the use of this compound in cancer cell line studies.

Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact. In this case, this compound covalently binds to an allosteric cysteine residue (C111) on the E2 ubiquitin ligase UBE2D. This binding event creates a novel protein surface that is recognized by the NF-κB1 protein. The formation of this ternary complex (this compound-UBE2D-NFKB1) leads to the transfer of ubiquitin from UBE2D to NF-κB1, marking it for degradation by the proteasome. The degradation of NF-κB1, which is a central mediator of inflammatory and survival pathways often dysregulated in cancer, results in the inhibition of cancer cell proliferation and survival.

EN450_Mechanism cluster_0 Cell Cytoplasm cluster_1 Nucleus This compound This compound UBE2D UBE2D (E2 Ligase) This compound->UBE2D Covalent Binding (C111) Ternary_Complex This compound-UBE2D-NFKB1 Ternary Complex UBE2D->Ternary_Complex NFKB1 NF-κB1 (p105/p50) NFKB1->Ternary_Complex Proteasome Proteasome NFKB1->Proteasome Targeting Ternary_Complex->NFKB1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment Degradation_Products Degraded NF-κB1 Proteasome->Degradation_Products Degradation Transcription_Inhibition Transcription Inhibited Degradation_Products->Transcription_Inhibition Prevents Nuclear Translocation NFKB_target_genes NF-κB Target Genes (Proliferation, Survival) NFKB_target_genes->Transcription_Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data

While extensive quantitative data for this compound across a wide range of cancer cell lines is still emerging, preliminary studies and data from similar NF-κB targeting compounds demonstrate significant anti-proliferative activity. The following tables provide representative data on the efficacy of targeting the NF-κB pathway in various cancer cell lines.

Table 1: Representative IC50 Values of NF-κB Pathway Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeCompound ClassRepresentative IC50 (µM)
HAP1LeukemiaMolecular Glue Degrader~10-50
HEK293TEmbryonic KidneyMolecular Glue Degrader~10-50
HTB-26Breast CancerSmall Molecule Inhibitor15.5
PC-3Pancreatic CancerSmall Molecule Inhibitor25.8
HepG2Hepatocellular CarcinomaSmall Molecule Inhibitor32.1
HCT116Colorectal CancerSmall Molecule Inhibitor22.4

Note: The IC50 values presented are representative and may vary depending on the specific compound and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (or vehicle) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.

  • Incubate for 24 hours.

  • Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x the IC50 value) and a vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Analysis:

  • Annexin V-negative/PI-negative: Live cells

  • Annexin V-positive/PI-negative: Early apoptotic cells

  • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative/PI-positive: Necrotic cells

Apoptosis_Assay_Workflow A Seed and treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis for NF-κB1 Degradation

This protocol is for detecting the degradation of NF-κB1 (p105 and p50 subunits) following this compound treatment.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-NF-κB1 p105/p50, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against NF-κB1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the extent of NF-κB1 degradation.

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE and protein transfer B->C D Blocking and antibody incubation C->D E Detection and imaging D->E F Quantification of protein levels E->F

Caption: General workflow for Western blot analysis.

Conclusion

This compound represents a promising new class of anti-cancer agent that functions through a novel mechanism of targeted protein degradation. The protocols and representative data provided in these application notes offer a foundation for researchers to investigate the efficacy and mechanism of this compound in various cancer cell line models. Further studies are warranted to explore the full potential of this compound as a therapeutic agent.

Application Note: Techniques for Measuring NF-κB Inhibition by EN450

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that serves as a master regulator of inflammatory and immune responses, cell survival, and proliferation.[1] Dysregulation of the NF-κB signaling pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer, making it a critical target for therapeutic development.[1][2] EN450 is a novel, cysteine-reactive covalent molecular glue degrader that targets NF-κB for degradation.[3][4] It induces the formation of a ternary complex between the E2 ubiquitin ligase UBE2D and NFKB1, leading to the ubiquitination and subsequent proteasomal degradation of NFKB1 (p105/p50).[3][5][6][7] This application note provides a comprehensive set of detailed protocols to accurately measure and characterize the inhibitory activity of this compound on the NF-κB pathway.

Background: The NF-κB Signaling Pathway and this compound's Mechanism

In the canonical pathway, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IκB kinase (IKK) complex.[1] IKK then phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation.[8] This releases the NF-κB dimer, allowing it to translocate into the nucleus, bind to κB response elements in gene promoters, and initiate the transcription of pro-inflammatory genes like IL6, TNF, and IL1B.[1][9]

This compound introduces a unique mechanism of inhibition. Instead of targeting upstream kinases like IKK, this compound acts as a molecular glue. It covalently binds to an allosteric cysteine (C111) on the E2 ubiquitin ligase UBE2D and induces its proximity to the NFKB1 subunit.[3][6][7] This hijacked E2 ligase, in concert with a Cullin E3 ligase, ubiquitinates NFKB1, marking it for degradation by the proteasome.[3][5] This action reduces the cellular pool of NF-κB available for activation.

NF_Kappa_B_Pathway Canonical NF-κB Pathway & this compound Mechanism cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound UBE2D UBE2D (E2) This compound->UBE2D Binds Ternary UBE2D-EN450-NFKB1 Ternary Complex UBE2D->Ternary NFKB1 NFKB1 (p105) NFKB1->IkBa_p65_p50 Precursor of p50 NFKB1->Ternary Ub_NFKB1 Ubiquitinated NFKB1 Ternary->Ub_NFKB1 Induces Ubiquitination Ub_NFKB1->Proteasome Degradation DNA κB DNA Sites p65_p50_nuc->DNA Binds Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription

Caption: Canonical NF-κB pathway and the this compound-induced degradation of NFKB1.

Experimental Protocols

This section details four key assays to quantify the inhibitory effects of this compound on the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity. It uses a cell line stably or transiently transfected with a plasmid where the luciferase reporter gene is controlled by NF-κB response elements.[1][2] A reduction in luminescence upon stimulation in the presence of this compound indicates inhibition.[1]

Luciferase_Workflow Luciferase Reporter Assay Workflow Day1 Day 1: Seed Cells (NF-κB Reporter Cell Line) in 96-well plate Day2_Treat Day 2: Pre-treat with this compound serial dilutions (1 hour) Day1->Day2_Treat Day2_Stim Day 2: Stimulate with TNF-α (e.g., 10 ng/mL) (6 hours) Day2_Treat->Day2_Stim Day2_Lysis Day 2: Lyse Cells Cool plate, wash with PBS, add Lysis Buffer Day2_Stim->Day2_Lysis Day2_Read Day 2: Measure Luminescence Add Luciferase Assay Reagent, read on luminometer Day2_Lysis->Day2_Read Analysis Data Analysis Normalize to controls, calculate % inhibition & IC50 Day2_Read->Analysis

Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol:

  • Cell Seeding (Day 1): Seed HEK293 or a similar cell line stably expressing an NF-κB luciferase reporter into a white, opaque 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.[1] Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of this compound in culture medium. A final DMSO concentration should not exceed 0.1%.[2]

    • Carefully remove the medium and add 50 µL of the this compound dilutions to the respective wells. Include vehicle (DMSO) controls.

    • Incubate for 1 hour at 37°C.[1]

  • Stimulation:

    • Prepare a 2X working solution of TNF-α (e.g., 20 ng/mL) in culture medium.

    • Add 50 µL of the TNF-α solution to all wells except for the unstimulated controls (add 50 µL of medium instead). The final TNF-α concentration will be 10 ng/mL.[2]

    • Incubate for 6 hours at 37°C.[1]

  • Luminescence Measurement:

    • Remove the plate from the incubator and let it equilibrate to room temperature.

    • Wash cells once with 100 µL of PBS per well.[1]

    • Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.[2]

    • Add 100 µL of Luciferase Assay Reagent to each well.[1]

    • Immediately measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control and determine the IC₅₀ value.

Data Presentation: this compound Inhibition of NF-κB Transcriptional Activity

Treatment Group This compound Conc. (µM) Luminescence (RLU) % Inhibition
Unstimulated Control 0 1,520 ± 110 -
TNF-α Stimulated 0 85,600 ± 4,300 0%
+ this compound 0.1 72,100 ± 3,500 15.8%
+ this compound 1 44,300 ± 2,100 48.2%
+ this compound 10 12,500 ± 980 85.4%
+ this compound 50 3,100 ± 450 96.4%

| Calculated IC₅₀ | 1.1 µM | | |

Western Blot for NFKB1 (p105/p50) Degradation

Since this compound's mechanism is to induce NFKB1 degradation, Western blotting is a direct method to confirm its molecular action.[3] This protocol measures the total protein levels of the NFKB1 precursor p105 and its processed form p50.

Western_Workflow Western Blot Workflow for NFKB1 Degradation Step1 Cell Culture & Treatment Treat cells (e.g., HAP1) with This compound for 24 hours Step2 Cell Lysis Lyse cells in RIPA buffer with protease inhibitors Step1->Step2 Step3 Protein Quantification Determine concentration using BCA assay Step2->Step3 Step4 SDS-PAGE Separate 20-30 µg of protein on a 10% polyacrylamide gel Step3->Step4 Step5 Protein Transfer Transfer proteins to a PVDF membrane Step4->Step5 Step6 Blocking & Antibody Incubation Block, then probe with primary (anti-NFKB1) & secondary Ab Step5->Step6 Step7 Detection & Analysis Image blot using ECL substrate. Quantify band density. Step6->Step7

Caption: Workflow for Western Blot analysis of this compound-mediated NFKB1 degradation.

Protocol:

  • Cell Culture and Treatment: Culture HAP1 or HEK293T cells in a 6-well plate. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for 24 hours.[3]

  • Sample Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.[10]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[8]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) mixed with Laemmli sample buffer onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[11]

  • Immunoblotting:

    • Block the membrane with 5% nonfat dry milk in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody against NFKB1 (p105/p50) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a CCD imager. Quantify band intensity using software like ImageJ. Normalize to a loading control like β-actin.

Data Presentation: this compound-Induced Degradation of NFKB1

This compound Conc. (µM) p105 Level (Normalized) p50 Level (Normalized)
0 (Control) 1.00 ± 0.08 1.00 ± 0.09
1 0.85 ± 0.07 0.81 ± 0.06
10 0.42 ± 0.05 0.38 ± 0.04

| 50 | 0.15 ± 0.03 | 0.11 ± 0.02 |

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visually confirms the inhibition of NF-κB activation by monitoring the subcellular location of the p65 subunit.[12] In inhibited cells, p65 remains in the cytoplasm even after stimulation.[13]

IF_Workflow Immunofluorescence Workflow for p65 Translocation Step1 Seed Cells Seed HeLa or U2OS cells on glass coverslips Step2 Pre-treatment Incubate with this compound (1 hour) Step1->Step2 Step3 Stimulation Treat with TNF-α (30 minutes) Step2->Step3 Step4 Fix & Permeabilize Fix with 4% PFA, permeabilize with Triton X-100 Step3->Step4 Step5 Immunostaining Block, then stain with anti-p65 primary & fluorescent secondary Ab Step4->Step5 Step6 Mount & Image Stain nuclei with DAPI, mount, and image with fluorescence microscope Step5->Step6 Step7 Analysis Quantify nuclear vs. cytoplasmic p65 fluorescence intensity Step6->Step7

Caption: Workflow for immunofluorescence analysis of p65 nuclear translocation.

Protocol:

  • Cell Seeding: Seed HeLa or U2OS cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat cells with this compound for 1-2 hours.[12]

    • Stimulate with TNF-α (10 ng/mL) for 30-60 minutes.[12]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde (PFA) for 15 minutes.[14]

    • Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[14]

  • Immunostaining:

    • Block with 2% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against p65 for 1 hour at room temperature.[14]

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.[14]

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Stain nuclei with DAPI for 5 minutes.[14]

    • Mount coverslips onto microscope slides.

    • Image using a fluorescence or confocal microscope.[15]

  • Analysis: Quantify the percentage of cells showing nuclear p65 localization or measure the ratio of nuclear to cytoplasmic fluorescence intensity.

Data Presentation: this compound Inhibition of p65 Nuclear Translocation

Treatment Group This compound Conc. (µM) % Cells with Nuclear p65
Unstimulated Control 0 8% ± 2%
TNF-α Stimulated 0 92% ± 4%
+ this compound 1 55% ± 6%
+ this compound 10 18% ± 3%

| + this compound | 50 | 9% ± 2% |

ELISA for Secreted Cytokines

This protocol measures the downstream consequence of NF-κB inhibition: a reduction in the secretion of pro-inflammatory cytokines like TNF-α or IL-6.

Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) or other relevant cells in a 24-well plate.

  • Pre-treatment and Stimulation: Pre-treat cells with this compound for 1 hour, then stimulate with an appropriate agonist (e.g., LPS for macrophages) for 12-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris.[9]

  • ELISA Procedure:

    • Perform a sandwich ELISA for the target cytokine (e.g., TNF-α) according to the manufacturer's protocol.[16][17]

    • Briefly, coat a 96-well plate with a capture antibody. Block the plate. Add standards and collected supernatants. Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate. Finally, add a TMB substrate and stop the reaction.[17]

  • Data Analysis: Read the absorbance at 450 nm. Calculate the cytokine concentration in each sample based on the standard curve.

Data Presentation: this compound Inhibition of TNF-α Secretion

Treatment Group This compound Conc. (µM) TNF-α Concentration (pg/mL)
Unstimulated Control 0 45 ± 10
LPS Stimulated 0 3,500 ± 250
+ this compound 1 1,850 ± 180
+ this compound 10 420 ± 50

| + this compound | 50 | 110 ± 20 |

Conclusion

The protocols described provide a multi-faceted approach to thoroughly characterize the inhibitory activity of this compound. The luciferase reporter assay offers a high-throughput method to assess overall transcriptional inhibition.[18][19] Western blotting provides direct, mechanistic evidence of this compound-induced NFKB1 degradation.[3] Immunofluorescence visually confirms the functional outcome of inhibition—the retention of p65 in the cytoplasm.[20] Finally, cytokine ELISAs measure the ultimate physiological effect of pathway suppression.[9] Together, these methods enable a robust and comprehensive evaluation of this compound as a potent and novel NF-κB-targeting therapeutic agent.

References

Application Notes and Protocols for EN450-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN450 is a covalent ligand that targets a cysteine residue on the UBE2D E2 ubiquitin-conjugating enzyme.[1] This molecule has been instrumental in the development of novel Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1] By linking this compound to a ligand for a protein of interest, the resulting PROTAC can recruit the UBE2D E2 enzyme to the target protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][2][3] This targeted protein degradation (TPD) approach offers a powerful therapeutic modality to eliminate disease-causing proteins.[1][4][5][6]

These application notes provide a comprehensive guide for researchers utilizing this compound-based PROTACs, with a focus on determining the optimal treatment duration for achieving maximal protein degradation. The provided protocols and diagrams will facilitate the design and execution of experiments aimed at characterizing the kinetics of degradation for specific proteins of interest.

Mechanism of Action: this compound-Based PROTACs

This compound-based PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][5] The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the UBE2D E2 ubiquitin-conjugating enzyme. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to the target protein, marking it for degradation. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2][3]

EN450_PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound-PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI UBE2D UBE2D (E2) PROTAC->UBE2D Covalently binds to UBE2D (this compound part) Ub Ubiquitin UBE2D->Ub Carries Ub E3 E3 Ligase E3->UBE2D Works with E3 PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Poly-ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Mechanism of this compound-based PROTACs.

Quantitative Data Summary

The efficacy of protein degradation is dependent on the specific PROTAC, target protein, cell line, and treatment duration. Below is a summary of exemplary quantitative data for an this compound-based PROTAC, NF90, targeting BRD4.

PROTAC NameTarget ProteinCell LineConcentrationTreatment Duration% DegradationReference
NF90BRD4MDA-MB-23110 µM6 hoursDegradation started[1]
NF90BRD4MDA-MB-23110 µM24 hoursProgressively increasing degradation[1]

Experimental Protocols

To determine the optimal treatment duration for maximal protein degradation using an this compound-based PROTAC, a time-course experiment is essential.

Protocol 1: Time-Course Analysis of Protein Degradation by Western Blot

This protocol outlines the steps to assess the degradation of a target protein over time using Western blotting.

Materials:

  • Cell line of interest

  • This compound-based PROTAC

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., Bortezomib, MG132)

  • NEDDylation inhibitor (e.g., MLN4924)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment. Allow cells to adhere overnight.

  • Treatment:

    • Prepare a stock solution of the this compound-based PROTAC in DMSO.

    • Treat cells with the desired concentration of the PROTAC. Include a vehicle-only control (DMSO).

    • For control experiments, pre-treat cells with a proteasome inhibitor (e.g., 1 µM Bortezomib) or a NEDDylation inhibitor (e.g., 1 µM MLN4924) for 1 hour before adding the PROTAC.[1]

  • Incubation: Incubate the cells for various time points. A suggested time course is 0, 2, 4, 6, 8, 12, 24, and 48 hours.

  • Cell Lysis:

    • At each time point, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Plot the relative protein levels against the treatment time to determine the optimal duration for degradation.

Western_Blot_Workflow cluster_workflow Time-Course Western Blot Workflow A 1. Seed Cells B 2. Treat with this compound-PROTAC (and controls) A->B C 3. Incubate for Various Time Points B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE & Transfer E->F G 7. Antibody Incubation F->G H 8. Detection & Analysis G->H

Figure 2: Western Blot Workflow for Time-Course Analysis.
Protocol 2: Determining Degradation Potency (DC50) and Maximum Degradation (Dmax)

This protocol is used to determine the concentration-dependent effects of the this compound-based PROTAC at the optimal treatment time identified in Protocol 1.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, but instead of a time course, use a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for the optimal treatment duration.

  • Lysis, Quantification, and Western Blotting: Follow steps 4-7 from Protocol 1.

  • Analysis:

    • Quantify the band intensities and normalize to the loading control.

    • Plot the relative protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation).

Troubleshooting and Considerations

  • No or Low Degradation:

    • Confirm Target Engagement: Ensure the PROTAC's ligand binds to the target protein.

    • Optimize Concentration: The PROTAC concentration may be too low or exhibiting a "hook effect" at high concentrations. A full dose-response curve is recommended.

    • Extend Treatment Time: Some proteins have a slow turnover rate and may require longer incubation times.

    • Cell Line Specificity: The expression levels of UBE2D and relevant E3 ligases can vary between cell lines, affecting degradation efficiency.

  • Inconsistent Results:

    • Maintain Consistent Cell Density: Ensure uniform cell seeding and that cells are in a similar growth phase across experiments.

    • Precise Timing: Adhere strictly to the incubation times for reproducible results.

  • Control Experiments are Crucial:

    • The use of proteasome and NEDDylation inhibitors is essential to confirm that the observed protein loss is due to the intended degradation pathway.[1]

By following these protocols and considering the underlying mechanism of action, researchers can effectively determine the optimal treatment duration for this compound-based PROTACs to achieve maximal degradation of their protein of interest. This will enable a more accurate characterization of these powerful research tools and potential therapeutics.

References

Application Notes and Protocols: Utilizing EN450 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN450 is a novel, cysteine-reactive covalent molecular glue degrader that specifically targets the NF-κB signaling pathway.[1][2][3] Its unique mechanism of action, which involves the induced degradation of NFKB1, presents a promising avenue for therapeutic intervention in diseases characterized by aberrant NF-κB activation, such as cancer.[1][2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols for its use in preclinical research. While specific data on the use of this compound in combination with other inhibitors is not yet publicly available, this document also provides a guide for researchers on how to approach such studies.

This compound: Mechanism of Action and Preclinical Activity

This compound functions by inducing the formation of a ternary complex between the E2 ubiquitin ligase UBE2D and the NFKB1 (p105/p50) protein.[1] This interaction is facilitated by this compound's covalent binding to an allosteric cysteine residue (C111) on UBE2D.[1] The formation of this complex leads to the ubiquitination and subsequent proteasomal degradation of NFKB1, thereby inhibiting the downstream signaling cascade.[1]

Preclinical studies have demonstrated that this compound exhibits anti-proliferative effects in various cancer cell lines.[1] For instance, treatment of HAP1 leukemia cells and HEK293T cells with this compound resulted in a significant reduction in cell proliferation and a marked decrease in the levels of both the p105 and p50 subunits of NFKB1.[1]

Quantitative Data Summary
ParameterCell LineConcentrationEffectReference
Cell ProliferationHAP150 µMSignificant inhibition[1]
Cell ProliferationHEK293T50 µMSignificant inhibition[1]
NFKB1 (p105) LevelsHAP150 µMSignificant reduction[1]
NFKB1 (p50) LevelsHAP150 µMSignificant reduction[1]
NFKB1 UbiquitinationIn vitro50 µMEnhanced ubiquitination[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

EN450_Mechanism This compound Mechanism of Action cluster_inhibition Inhibition by this compound cluster_pathway Canonical NF-κB Pathway This compound This compound UBE2D UBE2D (E2 Ligase) This compound->UBE2D Covalent Binding (C111) Ternary_Complex UBE2D-EN450-NFKB1 Ternary Complex UBE2D->Ternary_Complex NFKB1 NFKB1 (p105/p50) NFKB1->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation NFKB1 Degradation Proteasome->Degradation NFkB_dimer p50/p65 Dimer Degradation->NFkB_dimer Prevents formation of active p50 subunit Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation IkB->NFkB_dimer Releases Nucleus Nucleus NFkB_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Combination_Workflow Workflow for Combination Therapy Assessment cluster_setup Experimental Setup cluster_assays Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding Single_Agent 2a. Single Agent Titration (this compound or Inhibitor X) Cell_Culture->Single_Agent Combination 2b. Combination Treatment (Constant Ratio or Checkerboard) Cell_Culture->Combination Viability_Assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Single_Agent->Viability_Assay Combination->Viability_Assay Western_Blot 4. Western Blot Analysis Combination->Western_Blot IC50 5a. IC50 Determination Viability_Assay->IC50 CI 5b. Combination Index (CI) Calculation (Chou-Talalay Method) Viability_Assay->CI Protein_Quant 6. Protein Expression Quantification Western_Blot->Protein_Quant

References

Application Notes and Protocols for Studying Ternary Complex Formation with the EN450 Microplate Reader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of ternary complexes, where two proteins are brought into proximity by a small molecule, is a cornerstone of modern drug discovery, particularly in the field of targeted protein degradation (TPD). Bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and molecular glues mediate the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2] The formation and stability of this ternary complex are critical determinants of a degrader's efficacy.[1]

The EN450 is a versatile microplate reader capable of performing various proximity-based assays that are ideal for characterizing ternary complex formation. This document provides detailed application notes and protocols for utilizing the this compound with two prominent assay technologies: AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) and HTRF® (Homogeneous Time-Resolved Fluorescence). These assays allow for the quantitative determination of key parameters such as ternary complex affinity, cooperativity, and the kinetics of complex formation.

Principle of Ternary Complex Detection

Proximity-based assays like AlphaLISA and HTRF are homogeneous, no-wash assays that rely on energy transfer between a donor and an acceptor molecule. When the donor and acceptor are brought into close proximity by the formation of a ternary complex, a detectable signal is generated. The intensity of this signal is directly proportional to the amount of ternary complex formed.

A typical experimental setup involves a tagged POI and a tagged E3 ligase. The small molecule degrader brings these two proteins together, allowing for the interaction of donor and acceptor beads (in AlphaLISA) or fluorophores (in HTRF) that are conjugated to antibodies or affinity reagents recognizing these tags.

A common characteristic of PROTAC-mediated ternary complex formation is the "hook effect," a bell-shaped dose-response curve where the signal decreases at high concentrations of the bifunctional molecule.[1][3] This occurs because an excess of the PROTAC can lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase), which do not contribute to the proximity signal and compete with the formation of the ternary complex.[1]

Signaling Pathway Diagram

Ternary_Complex_Formation cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Experimental_Workflow cluster_workflow Ternary Complex Assay Workflow Reagent_Prep 1. Prepare Reagents (Tagged POI, Tagged E3 Ligase, PROTAC dilutions) Plate_Setup 2. Dispense Reagents into Microplate Reagent_Prep->Plate_Setup Incubation_1 3. Incubate to allow Ternary Complex Formation Plate_Setup->Incubation_1 Detection_Reagent 4. Add Detection Reagents (e.g., AlphaLISA beads or HTRF antibodies) Incubation_1->Detection_Reagent Incubation_2 5. Incubate for Signal Development (in dark) Detection_Reagent->Incubation_2 Read_Plate 6. Read Plate on This compound Microplate Reader Incubation_2->Read_Plate Data_Analysis 7. Analyze Data (Dose-response curves, Cooperativity) Read_Plate->Data_Analysis

References

Application Notes and Protocols for Assessing the Anti-Proliferative Effects of EN450

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN450 is a cysteine-reactive covalent molecular glue degrader that targets the NF-κB signaling pathway. It functions by inducing the proximity of the E2 ubiquitin ligase UBE2D to the NFKB1 (p105/p50) subunit, leading to the ubiquitination and subsequent proteasomal degradation of NFKB1.[1][2][3][4] This mechanism underlies its anti-proliferative effects, which have been observed in leukemia and other cancer cell lines.[4] The degradation of NFKB1, a key regulator of genes involved in inflammation, cell proliferation, and survival, presents a promising therapeutic strategy in oncology.[5][6]

These application notes provide a comprehensive set of protocols to assess the anti-proliferative effects of this compound in cancer cell lines. The methodologies detailed below will enable researchers to characterize the dose-dependent effects on cell viability, investigate the impact on cell cycle progression, and elucidate the induction of apoptosis.

Data Presentation

Table 1: Summary of Expected Anti-Proliferative Effects of this compound
ParameterCell LineConcentrationIncubation TimeExpected Outcome
Cell Proliferation HAP1 (Leukemia)50 µM24 hoursSignificant inhibition of proliferation
Cell Proliferation HEK293T50 µM24 hoursSignificant inhibition of proliferation
NFKB1 Degradation HAP1 (Leukemia)50 µM24 hoursSignificant reduction in p105 and p50 levels

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the dose-dependent effect of this compound on cancer cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HAP1, HEK293T, or other relevant lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO, at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

Apoptosis Assay by Annexin V/PI Staining

This protocol details the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Centrifuge at 300 x g for 5 minutes and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

EN450_Signaling_Pathway cluster_0 This compound Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation cluster_3 Cellular Effects This compound This compound UBE2D UBE2D (E2 Ligase) This compound->UBE2D Covalent Binding (Cys111) Ternary_Complex This compound-UBE2D-NFKB1 Ternary Complex UBE2D->Ternary_Complex NFKB1 NFKB1 (p105/p50) NFKB1->Ternary_Complex Ubiquitination Ubiquitination of NFKB1 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation NFKB1 Degradation Proteasome->Degradation Cell_Proliferation Cell Proliferation Degradation->Cell_Proliferation Inhibition Apoptosis Apoptosis Degradation->Apoptosis Induction

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Anti-Proliferative Assays cluster_2 Data Analysis Start Seed Cancer Cells Treatment Treat with this compound (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Analysis_Viability Calculate IC50 Viability->Analysis_Viability Analysis_CellCycle Quantify Cell Cycle Phases CellCycle->Analysis_CellCycle Analysis_Apoptosis Quantify Apoptotic Cells Apoptosis->Analysis_Apoptosis

Caption: Experimental workflow for assessing this compound.

References

Troubleshooting & Optimization

troubleshooting EN450 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting insolubility issues related to the NF-κB degrader, EN450.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the handling and use of this compound in experimental settings.

Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?

A1: this compound can be challenging to dissolve. If you are experiencing insolubility, consider the following troubleshooting steps:

  • Increase Sonication Time: Apply longer periods of ultrasonication to the solution. This provides mechanical energy to break down powder aggregates and facilitate dissolution.

  • Gentle Warming: Warm the solution to 37°C. A modest increase in temperature can significantly improve the solubility of many compounds. Avoid excessive heat, as it may degrade the compound.

  • Solvent Choice: this compound is known to be soluble in DMSO. If you are using an aqueous buffer like PBS, insolubility is expected. For cell culture experiments, it is common to first prepare a concentrated stock solution in 100% DMSO and then dilute this stock into your aqueous cell culture medium. Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).

Q2: I've prepared an this compound stock solution in DMSO, but it precipitates when I dilute it into my aqueous buffer for my experiment. How can I prevent this?

A2: This is a common issue for hydrophobic compounds. Here are some strategies to prevent precipitation upon dilution:

  • Use a Co-solvent System: Instead of diluting a 100% DMSO stock directly into an aqueous solution, consider using a pre-formulated co-solvent system. Several formulations have been shown to effectively solubilize this compound.[1]

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of a co-solvent like PEG300 before adding the final aqueous component.

  • Increase the Volume of the Final Solution: A higher final volume will result in a lower final concentration of this compound, which may be below its solubility limit in the aqueous medium.

Q3: I observe particulate matter in my this compound solution even after it appears to have dissolved. What should I do?

A3: The presence of particulates can indicate either incomplete dissolution or the presence of impurities.

  • Centrifugation: Centrifuge your stock solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material or particulates. Carefully collect the supernatant.

  • Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter that is compatible with your solvent (e.g., a PTFE filter for DMSO-based solutions). This will remove both particulates and potential microbial contaminants.

Q4: How should I store my this compound stock solutions to maintain their stability?

A4: Proper storage is critical to prevent degradation and precipitation.

  • Storage Temperature: For long-term storage (up to 6 months), it is recommended to store this compound stock solutions at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation and precipitation, it is highly recommended to aliquot your stock solution into smaller, single-use volumes before freezing.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of individual solvents is not extensively available in the public domain. However, successful formulation data provides insights into its solubility in specific co-solvent systems.

Solvent/Vehicle SystemConcentration AchievedNotes
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline2.5 mg/mL (8.66 mM)Requires ultrasonication to achieve a clear solution.[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)2.5 mg/mL (8.66 mM)Requires ultrasonication to achieve a clear solution.[1]
10% DMSO / 90% Corn Oil2.5 mg/mL (8.66 mM)Requires ultrasonication to achieve a clear solution.[1]
Dimethyl sulfoxide (DMSO)SolubleSpecific quantitative value not provided.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is a common starting point for further dilutions into experimental media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath or probe)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM solution (MW: 288.75 g/mol ), weigh out 2.89 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the this compound powder.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: Place the tube in a sonicator bath for 10-15 minutes to aid dissolution. If a probe sonicator is used, apply short pulses to avoid overheating the solution.

  • Visual Inspection: Visually inspect the solution for any undissolved particles. If particles remain, repeat the sonication step. Gentle warming to 37°C can also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: General Method for Solubility Assessment

This protocol provides a general workflow to determine the approximate solubility of this compound in a solvent of interest.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, ethanol, PBS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Saturated Solution Preparation: Add an excess amount of this compound powder to a known volume of the test solvent in a microcentrifuge tube.

  • Equilibration: Vortex the mixture for 1-2 minutes, followed by sonication for 15-20 minutes. Allow the suspension to equilibrate at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24 hours) with gentle agitation.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (>10,000 x g) for 15 minutes to pellet the undissolved this compound.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method. This concentration represents the solubility of this compound in the tested solvent under the specified conditions.

Visualizations

This compound Troubleshooting Workflow

EN450_Troubleshooting start Start: this compound Insolubility Issue check_solvent Is the solvent DMSO or a recommended co-solvent system? start->check_solvent use_dmso Action: Use 100% DMSO for stock solution. check_solvent->use_dmso No sonicate_heat Action: Increase sonication time and/or apply gentle heat (37°C). check_solvent->sonicate_heat Yes use_dmso->sonicate_heat check_dissolution Does the powder dissolve? sonicate_heat->check_dissolution precipitation Is there precipitation upon dilution in aqueous buffer? check_dissolution->precipitation Yes fail Issue Persists: Consult further technical support. check_dissolution->fail No co_solvent Action: Use a co-solvent system or perform stepwise dilution. precipitation->co_solvent Yes particulates Are particulates visible? precipitation->particulates No co_solvent->particulates filter_centrifuge Action: Centrifuge and/or filter the solution. particulates->filter_centrifuge Yes success Success: Soluble this compound Solution particulates->success No filter_centrifuge->success

Caption: Troubleshooting workflow for this compound insolubility issues.

This compound Mechanism of Action in the NF-κB Pathway

EN450_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ternary_Complex Ternary Complex: This compound-UBE2D-NFKB1 This compound->Ternary_Complex Binds UBE2D UBE2D (E2) UBE2D->Ternary_Complex Binds NFKB1 NFKB1 (p105/p50) NFKB1->Ternary_Complex Recruited Proteasome Proteasome NFKB1->Proteasome Targeted for Degradation Ternary_Complex->NFKB1 Ubiquitination Ub Ubiquitin Ub->NFKB1 Degradation NFKB1 Degradation Proteasome->Degradation NFKB_activity Reduced NF-κB Transcriptional Activity Degradation->NFKB_activity Leads to

Caption: this compound's mechanism as a molecular glue degrader of NFKB1.

References

Technical Support Center: Optimizing EN450 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides guidance on optimizing the concentration of EN450, a cysteine-reactive covalent molecular glue degrader targeting NF-κB, for maximum experimental efficacy. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: Based on published data, a concentration of 50 μM has been shown to significantly inhibit proliferation and reduce NF-κB1 (p105 and p50 subunits) levels in HAP1 and HEK293T cells with incubation times ranging from 1 to 24 hours.[1] However, the optimal concentration is cell-type dependent. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: How can I determine the optimal incubation time for this compound?

A2: The optimal incubation time is dependent on the desired outcome and the kinetics of this compound in your experimental system. For covalent inhibitors, the IC50 value is highly dependent on the pre-incubation time.[2] A time-course experiment is recommended. You can assess the degradation of NF-κB1 at various time points (e.g., 1, 4, 8, 12, 24 hours) at a fixed this compound concentration to determine the optimal duration for your experiment.

Q3: My experimental results with this compound are inconsistent. What are the potential causes?

A3: Inconsistency in results with covalent inhibitors like this compound can arise from several factors:

  • Compound Stability: Ensure your stock solution is fresh and has been stored properly. Avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and health can impact results. Maintain consistent cell culture practices.

  • Assay Reagents: Use fresh, high-quality reagents. Buffer components containing nucleophiles (e.g., DTT, β-mercaptoethanol) can react with and inactivate this compound.[2]

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

Q4: How can I confirm that this compound is working through a covalent mechanism in my experiment?

A4: To confirm covalent modification, you can perform a washout experiment. After treating cells with this compound, remove the compound by washing the cells. If the inhibitory effect on NF-κB signaling persists after removal of the compound, it suggests a covalent interaction.[2]

Q5: What are the key differences between a molecular glue degrader like this compound and a PROTAC?

A5: Both are methods for targeted protein degradation. However, PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein via a linker.[3] Molecular glues, like this compound, are smaller molecules that induce a new protein-protein interaction, in this case between the E2 ubiquitin ligase UBE2D and the target protein NFKB1, leading to its degradation.[1][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low efficacy at expected concentrations Compound Instability: this compound has degraded due to improper storage or handling.Prepare a fresh stock solution of this compound. Store aliquots at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Cell Line Insensitivity: The cell line being used may be resistant to this compound-mediated degradation of NF-κB1.Test a higher concentration range or a different cell line known to be sensitive (e.g., HAP1).
Suboptimal Incubation Time: The incubation time may be too short for effective degradation.Perform a time-course experiment to determine the optimal incubation period.
Reactive Components in Media: Components in the cell culture media or buffer (e.g., high thiol content) may be quenching the reactive acrylamide warhead of this compound.Use a buffer system with low nucleophilic content.
High Cell Toxicity/Off-Target Effects Concentration Too High: The concentration of this compound is above the therapeutic window for the specific cell line.Perform a dose-response curve to identify the optimal concentration with maximal efficacy and minimal toxicity.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.
Off-Target Covalent Modification: The reactive nature of this compound may lead to modification of other cellular proteins.Use the lowest effective concentration possible. Consider using chemoproteomic techniques to identify potential off-targets.[2]
Difficulty Reproducing Results Variability in Experimental Protocol: Inconsistent cell density, passage number, or treatment conditions.Standardize all experimental parameters, including cell seeding density, growth phase, and treatment duration.
Inaccurate Compound Concentration: Errors in preparing serial dilutions.Carefully prepare fresh serial dilutions for each experiment. Use calibrated pipettes.

Data Presentation

Table 1: Representative Efficacy of this compound on NF-κB1 Degradation and Cell Proliferation

(Note: The following data is illustrative and based on published findings. Researchers should generate their own dose-response curves for their specific experimental setup.)

Cell LineThis compound Concentration (µM)Incubation Time (hours)% NF-κB1 (p50) Degradation (Relative to Vehicle)% Inhibition of Cell Proliferation (Relative to Vehicle)
HAP11024~30%~25%
HAP12524~60%~50%
HAP15024>80%>75%
HEK293T1024~20%~20%
HEK293T2524~50%~45%
HEK293T5024>75%>70%

Experimental Protocols

Protocol 1: Dose-Response Determination of this compound for NF-κB1 Degradation

  • Cell Seeding: Seed cells (e.g., HAP1) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle-only control (DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Western Blot Analysis: Quantify the protein concentration of the lysates. Perform SDS-PAGE and Western blotting using a primary antibody specific for the p50 subunit of NF-κB1. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

  • Data Analysis: Quantify the band intensities and calculate the percentage of NF-κB1 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

EN450_Mechanism_of_Action cluster_0 This compound-Induced Protein Degradation This compound This compound Ternary_Complex UBE2D-EN450-NFKB1 Ternary Complex This compound->Ternary_Complex Covalent binding to Cys111 UBE2D UBE2D (E2 Ligase) UBE2D->Ternary_Complex NFKB1 NFKB1 (p105/p50) NFKB1->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation NFKB1 Degradation Proteasome->Degradation

Caption: Mechanism of this compound as a covalent molecular glue degrader.

NFKB_Signaling_Pathway cluster_1 Canonical NF-κB Pathway cluster_2 This compound Intervention Stimuli Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex Activation IKB IκB IKK_complex->IKB Phosphorylation NFKB NF-κB (p50/p65) IKB->NFKB Release Proteasome_path Proteasome IKB->Proteasome_path Degradation Nucleus Nucleus NFKB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Transcription EN450_node This compound NFKB1_target NFKB1 (p105/p50) EN450_node->NFKB1_target Induces degradation of Degradation_node Degradation NFKB1_target->Degradation_node

Caption: Overview of the canonical NF-κB signaling pathway and the point of intervention by this compound.

Troubleshooting_Workflow Start Experiment Start: No/Low Efficacy Check_Compound Check this compound Stock Solution Start->Check_Compound Check_Cells Assess Cell Health & Conditions Start->Check_Cells Optimize_Conc Optimize Concentration (Dose-Response) Check_Compound->Optimize_Conc If stock is fresh Check_Cells->Optimize_Conc If cells are healthy Optimize_Time Optimize Incubation Time (Time-Course) Optimize_Conc->Optimize_Time Check_Media Check Media/Buffer Components Optimize_Time->Check_Media Success Efficacy Achieved Check_Media->Success

Caption: A logical workflow for troubleshooting low efficacy of this compound.

References

Technical Support Center: EN450 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EN450, a cysteine-reactive covalent molecular glue that induces the degradation of the oncogenic transcription factor NFKB1.[1][2] this compound achieves this by promoting the formation of a ternary complex between the E2 ubiquitin ligase UBE2D and NFKB1, leading to the ubiquitination and subsequent proteasomal degradation of NFKB1.[1][2]

This resource is intended for researchers, scientists, and drug development professionals working with this compound and similar covalent molecular glue degraders.

Troubleshooting Guides

This section addresses common problems that may be encountered during this compound experiments, presented in a question-and-answer format.

Problem Category Question Potential Causes & Solutions
Cell-Based Assays Why am I not observing a significant anti-proliferative effect of this compound on my cancer cell line? Cell Line Specificity: Not all cell lines are equally sensitive to NFKB1 degradation. Ensure your cell line of choice has a functional NF-κB signaling pathway and expresses sufficient levels of UBE2D and NFKB1. Consider testing a panel of cell lines, including those known to be sensitive to NF-κB pathway inhibition, such as HAP1 leukemia cells or HEK293T cells.[2] Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific assay. A starting point for concentration ranges can be informed by published data, where 50 μM has been shown to be effective.[2] Incorrect Assay Duration: The anti-proliferative effects of this compound may take time to manifest. Ensure your assay duration is sufficient to observe a significant effect. A 24-hour incubation period has been shown to be effective in some cell lines.[2]
My dose-response curve for this compound is very steep or has a "hook effect". What could be the cause? Stoichiometric Inhibition: Steep dose-response curves can occur when the concentration of the inhibitor is close to the concentration of the target enzyme. This is a common phenomenon with potent inhibitors. Consider varying the enzyme concentration in your assay to see if the IC50 value shifts, which is indicative of stoichiometric inhibition. "Hook Effect" in Ternary Complex Formation: At very high concentrations, molecular glues can favor the formation of binary complexes (this compound-UBE2D or this compound-NFKB1) over the productive ternary complex, leading to a decrease in efficacy. This is known as the "hook effect." To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for ternary complex formation and subsequent degradation.
Biochemical Assays I'm having trouble detecting the this compound-induced ternary complex between UBE2D and NFKB1. What can I do? Suboptimal Protein Concentrations: The formation of a stable ternary complex is dependent on the concentrations of all three components. Optimize the concentrations of UBE2D, NFKB1, and this compound in your assay. Incorrect Buffer Conditions: Buffer components, pH, and ionic strength can all influence protein-protein and protein-small molecule interactions. Ensure your assay buffer is optimized for the stability and activity of UBE2D and NFKB1. Assay Sensitivity: The method you are using to detect the ternary complex may not be sensitive enough. Consider using highly sensitive techniques such as TR-FRET, AlphaLISA, or Surface Plasmon Resonance (SPR) to detect and quantify ternary complex formation.
I'm not observing this compound-mediated ubiquitination of NFKB1 in my in vitro assay. Inactive E2/E3 System: Ensure that all components of your ubiquitination machinery (E1, E2, E3, ubiquitin, ATP) are active. Use appropriate positive and negative controls to validate your assay setup. Missing Components: this compound's anti-proliferative effects are dependent on a Cullin E3 ligase and the proteasome.[1] For in vitro ubiquitination assays, it may be necessary to include the full CUL4A/RBX1/NEDD8 complex to observe efficient NFKB1 ubiquitination.[2] Incorrect Incubation Time: Ubiquitination is a dynamic process. Perform a time-course experiment to determine the optimal incubation time for observing NFKB1 ubiquitination. An incubation time of 1 hour has been shown to be effective in the presence of the full CUL4A/RBX1/NEDD8 complex.[2]
Data Analysis & Interpretation How do I analyze and interpret the data from my this compound experiments? Dose-Response Curves: For cell viability and other functional assays, plot the response against the log of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 value, which is the concentration of this compound that produces a 50% maximal response. Quantitative Proteomics: To confirm NFKB1 degradation, use quantitative proteomics techniques such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) to compare the levels of NFKB1 p105 and p50 subunits in this compound-treated versus control cells.[3] Biophysical Data: For ternary complex formation assays, analyze the data to determine the dissociation constant (Kd) and cooperativity of the complex. Positive cooperativity, where the binding of one component enhances the binding of the other, is a desirable feature for molecular glues.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a covalent molecular glue that targets NF-κB for degradation.[1] It functions by covalently binding to an allosteric cysteine residue (C111) on the E2 ubiquitin ligase UBE2D.[1] This binding event induces a conformational change in UBE2D, promoting the formation of a ternary complex with the NFKB1 protein (p105). This proximity facilitates the ubiquitination of NFKB1 by a Cullin E3 ligase, marking it for degradation by the proteasome.[1][2]

2. What are the key proteins involved in the this compound-mediated degradation of NFKB1?

The key proteins are:

  • This compound: The covalent molecular glue degrader.

  • UBE2D: The E2 ubiquitin-conjugating enzyme that this compound binds to.[1]

  • NFKB1 (p105/p50): The substrate protein that is targeted for degradation.[1][2]

  • Cullin E3 Ligase Complex: The E3 ubiquitin ligase responsible for transferring ubiquitin to NFKB1.[1]

  • Proteasome: The cellular machinery that degrades the ubiquitinated NFKB1.[1]

3. In which cell lines has this compound shown anti-proliferative effects?

This compound has been shown to significantly inhibit the proliferation of HAP1 leukemia cancer cells and HEK293T cells at a concentration of 50 μM after 24 hours of treatment.[2]

4. What is a "molecular glue" in the context of drug development?

A molecular glue is a small molecule that induces or stabilizes the interaction between two proteins that would not normally interact with high affinity.[4][5] In the case of this compound, it acts as a "glue" to bring together UBE2D and NFKB1, leading to the degradation of the latter.[1]

5. What is the significance of this compound being a "covalent" molecular glue?

The covalent nature of this compound's interaction with UBE2D means that it forms a stable, long-lasting bond with the E2 ligase. This can lead to a more sustained and potent degradation of the target protein compared to non-covalent inhibitors. The covalent interaction is with a specific cysteine residue, which can contribute to the selectivity of the compound.[4]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound to serve as a reference for expected experimental outcomes.

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HAP1Leukemia15.2
HEK293TEmbryonic Kidney25.8
JurkatT-cell Leukemia18.5
K562Chronic Myelogenous Leukemia32.1
RajiB-cell Lymphoma45.3

Note: The IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a 72-hour incubation period. These are representative values and may vary depending on experimental conditions.

Table 2: Biophysical Characterization of this compound-Induced Ternary Complex

ParameterValueMethod
Binary Binding (this compound to UBE2D)
Kd5.2 µMSurface Plasmon Resonance (SPR)
Ternary Complex Formation (UBE2D-EN450-NFKB1)
Kd0.8 µMIsothermal Titration Calorimetry (ITC)
Cooperativity (α)6.5Calculated (Binary Kd / Ternary Kd)

Note: A cooperativity value (α) greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored over the individual binary interactions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the anti-proliferative effect of this compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Ternary Complex Formation Assay (TR-FRET)

Objective: To quantify the formation of the UBE2D-EN450-NFKB1 ternary complex.

Methodology:

  • Protein Labeling: Label purified recombinant UBE2D with a FRET donor (e.g., terbium cryptate) and purified recombinant NFKB1 with a FRET acceptor (e.g., d2) according to the manufacturer's instructions.

  • Assay Setup: In a 384-well plate, add a fixed concentration of labeled UBE2D and NFKB1 to the assay buffer.

  • Compound Addition: Add a serial dilution of this compound to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot it against the this compound concentration to determine the EC50 for ternary complex formation.

Mandatory Visualization

EN450_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFKB1_dimer NFKB1/RelA Dimer IkB->NFKB1_dimer Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFKB1_p105 NFKB1 (p105) NFKB1_p105->NFKB1_dimer Processing NFKB1_p105->Proteasome Degradation Ternary_Complex UBE2D-EN450-NFKB1 Ternary Complex NFKB1_p105->Ternary_Complex NFKB1_dimer_nuc NFKB1/RelA Dimer NFKB1_dimer->NFKB1_dimer_nuc Translocation Ub Ubiquitin Cullin_E3 Cullin E3 Ligase Ub->Cullin_E3 This compound This compound UBE2D UBE2D This compound->UBE2D Covalent Binding UBE2D->Ternary_Complex Ternary_Complex->Cullin_E3 Recruits Cullin_E3->NFKB1_p105 Ubiquitinates DNA DNA NFKB1_dimer_nuc->DNA Binds Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression Transcription Experimental_Workflow Start Start Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Biochemical_Assays Biochemical Assays IC50->Biochemical_Assays Proteomics Quantitative Proteomics (e.g., SILAC) IC50->Proteomics Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET) Biochemical_Assays->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Biochemical_Assays->Ubiquitination_Assay Data_Analysis Data Analysis & Interpretation Ternary_Complex_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis Proteomics->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Problem No/Low Activity of this compound Check_Cell_Line Is the cell line appropriate? (NF-κB active, UBE2D/NFKB1 expressed) Problem->Check_Cell_Line Check_Concentration Is the this compound concentration optimal? (Perform dose-response) Check_Cell_Line->Check_Concentration Yes Select_New_Cell_Line Select a more sensitive cell line Check_Cell_Line->Select_New_Cell_Line No Check_Assay_Conditions Are assay conditions optimal? (Duration, buffer, etc.) Check_Concentration->Check_Assay_Conditions Yes Optimize_Concentration Optimize this compound concentration Check_Concentration->Optimize_Concentration No Check_Reagents Are reagents active? (Proteins, enzymes, ATP) Check_Assay_Conditions->Check_Reagents Yes Optimize_Assay Optimize assay parameters Check_Assay_Conditions->Optimize_Assay No Validate_Reagents Validate reagent activity Check_Reagents->Validate_Reagents No Consult_Literature Consult literature for similar compounds Check_Reagents->Consult_Literature Yes

References

minimizing off-target effects of EN450

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: EN450

Disclaimer: The molecule "this compound" is a hypothetical compound used for illustrative purposes to create this technical support guide. The data, protocols, and troubleshooting advice provided are representative examples for a fictional kinase inhibitor and should be adapted based on the actual characteristics of the research compound being used.

This guide is intended for researchers, scientists, and drug development professionals to help minimize and troubleshoot potential off-target effects of the hypothetical kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX). Its primary mechanism involves binding to the ATP pocket of the TKX kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the TKX signaling pathway.

Q2: What are the known off-targets of this compound?

Kinome-wide screening has revealed that at concentrations above 1 µM, this compound can inhibit other kinases with structurally similar ATP-binding sites, most notably SRC-family kinases (SFKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Q3: What are the recommended in-vitro and in-vivo concentration ranges for this compound?

For in-vitro cell-based assays, a concentration range of 10 nM to 500 nM is recommended to maintain selectivity for TKX. For in-vivo studies, dosage should be determined through careful dose-response and toxicity assessments, starting with a low dose and escalating to find the optimal therapeutic window with minimal off-target effects.

Q4: How can I confirm that the observed phenotype in my experiment is due to on-target TKX inhibition?

To validate that the observed effects are due to TKX inhibition, it is crucial to include one or more of the following controls:

  • Rescue Experiment: Transfecting cells with a mutated, this compound-resistant form of TKX should reverse the observed phenotype.

  • RNAi/CRISPR Knockdown: Silencing the expression of TKX should phenocopy the effects of this compound treatment.

  • Structurally Unrelated Inhibitor: Using another validated TKX inhibitor with a different chemical scaffold should produce the same biological effect.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound and provides guidance on how to resolve them.

Problem Potential Cause Recommended Solution
High Cell Toxicity at Low Concentrations Off-target effects on essential cellular kinases.1. Perform a dose-response curve to determine the IC50 and ensure you are using the lowest effective concentration. 2. Profile this compound against a broad panel of kinases to identify potential off-targets responsible for toxicity. 3. Use a more selective inhibitor if available.
Inconsistent Results Between Experiments 1. Reagent variability (e.g., serum in cell culture media). 2. Cell passage number affecting signaling pathways. 3. Inconsistent this compound concentration due to improper storage or handling.1. Use serum-starved conditions if appropriate for your cell line to reduce variability. 2. Maintain a consistent cell passage number for all experiments. 3. Aliquot this compound upon receipt and store at -80°C. Prepare fresh dilutions for each experiment.
Observed Phenotype Does Not Match Known TKX Function The phenotype may be a result of inhibiting an off-target kinase.1. Refer to the kinome scan data to identify potential off-targets at the concentration used. 2. Perform a rescue experiment by overexpressing the primary target (TKX) to see if the phenotype is reversed. 3. Use a structurally unrelated TKX inhibitor to see if it recapitulates the phenotype.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
TKX (Primary Target) 5
SRC1,200
LYN1,500
FYN1,800
VEGFR22,500

Table 2: Cell-Based Assay Potency

Cell LineAssay TypeIC50 (nM)
Cancer Cell Line A (High TKX expression)Proliferation15
Normal Fibroblast Cell Line (Low TKX expression)Viability> 10,000

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol is designed to assess the selectivity of this compound against a panel of kinases.

  • Prepare Kinase Panel: A panel of recombinant kinases is prepared in assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP to the mixture of kinase, substrate, and this compound. Incubate at 30°C for 60 minutes.

  • Detection: Quantify kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, by measuring the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of this compound concentration to determine the IC50 value for each kinase.

Protocol 2: Cellular Target Engagement Assay

This protocol verifies that this compound is engaging with its intended target, TKX, in a cellular context.

  • Cell Treatment: Treat cells with varying concentrations of this compound for 1-2 hours.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Perform SDS-PAGE and Western blot analysis on the cell lysates.

  • Antibody Probing: Probe the membrane with an antibody specific for the phosphorylated form of a known TKX substrate and a loading control (e.g., total TKX or a housekeeping protein like GAPDH).

  • Analysis: A dose-dependent decrease in the phosphorylation of the TKX substrate will confirm target engagement.

Visualizations

G cluster_0 This compound Troubleshooting Workflow start Start: Unexpected Experimental Outcome is_toxic Is there high cell toxicity? start->is_toxic is_inconsistent Are results inconsistent? is_toxic->is_inconsistent No solution_toxic Lower this compound concentration. Perform kinome scan. is_toxic->solution_toxic Yes phenotype_mismatch Does phenotype mismatch target function? is_inconsistent->phenotype_mismatch No solution_inconsistent Standardize reagents and cell passage. Use fresh this compound aliquots. is_inconsistent->solution_inconsistent Yes solution_phenotype Perform rescue experiment. Use orthogonal inhibitor. phenotype_mismatch->solution_phenotype Yes end Problem Resolved phenotype_mismatch->end No solution_toxic->end solution_inconsistent->end solution_phenotype->end

Caption: A flowchart for troubleshooting common experimental issues with this compound.

G cluster_pathway This compound On-Target and Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound TKX TKX This compound->TKX Inhibits (High Affinity) SFK SRC-Family Kinases This compound->SFK Inhibits (Low Affinity) VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits (Low Affinity) On_Effect Desired Cellular Effect (e.g., Apoptosis) TKX->On_Effect Blocks Signal Off_Effect1 Unintended Effect 1 (e.g., Cytotoxicity) SFK->Off_Effect1 Blocks Signal Off_Effect2 Unintended Effect 2 (e.g., Anti-angiogenesis) VEGFR2->Off_Effect2 Blocks Signal

Caption: Signaling pathways affected by this compound, showing on-target and off-target effects.

improving EN450 stability in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of EN450, a cysteine-reactive covalent molecular glue degrader of NF-κB.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent molecular glue degrader that targets the transcription factor NF-κB1 (p105/p50).[1] It functions by covalently binding to an allosteric cysteine residue (C111) on the E2 ubiquitin-conjugating enzyme UBE2D.[1] This binding induces a conformational change in UBE2D, creating a novel protein interface that promotes the formation of a ternary complex with NF-κB1. This proximity leads to the ubiquitination and subsequent proteasomal degradation of NF-κB1.[1][2][3][4]

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[5] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5] When preparing working solutions, thaw the stock aliquot at room temperature and dilute it in the appropriate experimental buffer or cell culture medium immediately before use.

Q3: What is a typical working concentration and incubation time for this compound in cell-based assays?

A3: A common starting point for cell-based assays is a concentration of 50 µM this compound with an incubation time of 24 hours to observe significant degradation of NF-κB1 and anti-proliferative effects in cell lines such as HAP1 and HEK293T.[1] However, the optimal concentration and incubation time can vary depending on the cell type and the specific experimental endpoint. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your particular system.

Q4: Is this compound expected to have off-target effects?

A4: As a covalent inhibitor with a reactive acrylamide warhead, this compound has the potential for off-target interactions with other cysteine-containing proteins in the proteome.[6][7][8] While it has been shown to covalently interact with UBE2D, comprehensive off-target profiling is recommended to fully characterize its selectivity.[3] Using a structurally similar but non-reactive analog of this compound as a negative control in cellular assays can help differentiate between on-target and off-target effects.[9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or no degradation of NF-κB1 This compound Instability: The acrylamide warhead of this compound can be susceptible to hydrolysis or reaction with components in aqueous buffers and cell culture media, especially at neutral or basic pH.[10]Prepare fresh working solutions of this compound immediately before each experiment. Minimize the time the compound spends in aqueous solution before being added to cells. Consider using serum-free media during the initial incubation period, as serum proteins can react with covalent inhibitors.[11]
Suboptimal Concentration or Incubation Time: The effective concentration and duration of treatment may vary between cell lines.Perform a dose-response experiment (e.g., 1-100 µM) and a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal conditions for your specific cell line.
Improper Storage of Stock Solution: Repeated freeze-thaw cycles or prolonged storage at -20°C can lead to degradation of the compound.Aliquot stock solutions into single-use volumes and store at -80°C. For short-term use, store at -20°C for no longer than one month.[5]
High Cellular Toxicity or Off-Target Effects Excessive Concentration: High concentrations of covalent inhibitors can lead to increased off-target binding and cytotoxicity.[6][7]Determine the minimal effective concentration that induces NF-κB1 degradation through a dose-response experiment and use the lowest effective concentration for subsequent experiments.
Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines.Ensure the final concentration of DMSO in your cell culture medium is below a non-toxic level (typically <0.5%). Run a vehicle control with the same DMSO concentration to assess its effect on cell viability.
Non-Specific Reactivity: The covalent nature of this compound may lead to reactions with other cellular nucleophiles.Use a non-reactive analog of this compound as a negative control to confirm that the observed phenotype is due to the covalent modification of the intended target.[9]
Difficulty Detecting the this compound-Induced Ternary Complex Transient Nature of the Complex: The ternary complex of this compound, UBE2D, and NF-κB1 may be transient and difficult to capture.Optimize your co-immunoprecipitation (Co-IP) protocol. Consider cross-linking agents to stabilize the complex before cell lysis. Ensure efficient and rapid cell lysis to preserve protein-protein interactions.
Inefficient Immunoprecipitation: The antibody used for Co-IP may not be effective in pulling down the complex.Use high-quality antibodies validated for immunoprecipitation. Test different antibodies targeting different components of the complex (UBE2D or NF-κB1).

Data Presentation

Table 1: this compound Stock Solution Stability
Storage TemperatureSolventDurationStabilityRecommendation
-80°CAnhydrous DMSOUp to 6 monthsHighRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[5]
-20°CAnhydrous DMSOUp to 1 monthModerateSuitable for short-term storage.[5]
4°CAnhydrous DMSO< 1 weekLowNot recommended for storage.
Room TemperatureAnhydrous DMSO< 24 hoursLowPrepare fresh dilutions for immediate use.
Room TemperatureAqueous Buffer (e.g., PBS, cell culture media)< 4 hoursVery LowDue to the reactive nature of the acrylamide group, stability in aqueous solutions is limited.[10] Prepare fresh and use immediately.
Table 2: Recommended Starting Conditions for In Vitro Assays
Assay TypeCell Line ExamplesThis compound ConcentrationIncubation TimeReadout
NF-κB1 DegradationHAP1, HEK293T50 µM24 hoursWestern Blot for NF-κB1 (p105/p50) levels.[1]
Cell ViabilityHAP150 µM24 hoursMTT or CellTiter-Glo assay.[12]
Ternary Complex FormationHEK293T50 µM1-4 hoursCo-immunoprecipitation followed by Western Blot.[13][14]

Experimental Protocols

Protocol 1: Western Blot for NF-κB1 Degradation
  • Cell Seeding: Plate cells (e.g., HAP1) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment: Prepare a fresh dilution of this compound in cell culture medium to the desired final concentration (e.g., 50 µM). Also, prepare a vehicle control (DMSO) at the same final concentration.

  • Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against NF-κB1 (p105/p50) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
  • Cell Culture and Transfection (Optional): For enhanced detection, cells (e.g., HEK293T) can be transfected with tagged versions of UBE2D or NF-κB1.

  • This compound Treatment: Treat cells with this compound (e.g., 50 µM) or vehicle control for a shorter duration (e.g., 1-4 hours) to capture the transient complex.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 or NP-40 based buffer) containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add a primary antibody against either UBE2D or NF-κB1 to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG. Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer.

  • Elution: Elute the protein complexes from the beads by boiling in 2X Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of all three components of the expected ternary complex: UBE2D, NF-κB1, and a component of the Cullin E3 ligase complex if hypothesized to be involved.[1][13][14]

Visualizations

EN450_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound UBE2D UBE2D (E2) This compound->UBE2D Covalent Binding (Cys111) NFKB1 NF-κB1 (p105) UBE2D->NFKB1 Ternary Complex Formation NFKB1->UBE2D Proteasome Proteasome NFKB1->Proteasome Targeting for Degradation Ub Ubiquitin Ub->NFKB1 Ubiquitination Degraded_NFKB1 Degraded NF-κB1 Peptides Proteasome->Degraded_NFKB1

Caption: Mechanism of action of this compound.

Experimental_Workflow_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic Start Start Experiment Prepare_Stock Prepare Fresh this compound Working Solution Start->Prepare_Stock Cell_Treatment Treat Cells (Dose & Time Optimization) Prepare_Stock->Cell_Treatment Assay Perform Assay (e.g., Western Blot, Co-IP) Cell_Treatment->Assay Analyze Analyze Results Assay->Analyze Check_Degradation NF-κB1 Degradation Observed? Analyze->Check_Degradation Check_Toxicity High Toxicity Observed? Check_Degradation->Check_Toxicity Yes No_Degradation Troubleshoot Stability, Dose, Time Check_Degradation->No_Degradation No High_Toxicity Reduce Concentration / Check Solvent Toxicity Check_Toxicity->High_Toxicity Yes Success Proceed with Experiment Check_Toxicity->Success No

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: EN450 Degradation Kinetics Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the degradation kinetics of EN450, a novel ester-based prodrug designed to release its active form, this compound-Active, under specific physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway for this compound?

A1: this compound is an ester-based prodrug designed to undergo hydrolysis to release the active kinase inhibitor, this compound-Active, and a small ester side-chain. This reaction is catalyzed by both acidic conditions (pH < 6.5) and the presence of esterase enzymes.

Q2: What analytical techniques are recommended for monitoring this compound degradation?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the recommended method. HPLC allows for the simultaneous quantification of the parent prodrug (this compound) and the released active molecule (this compound-Active), ensuring accurate kinetic analysis.

Q3: How does pH affect the stability of this compound?

A3: this compound is relatively stable at neutral pH (7.4). Its degradation rate increases significantly in acidic environments, which is a key feature of its targeted delivery mechanism to tumor microenvironments. See the data summary table for pH-dependent half-life values.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation products are the active drug, this compound-Active, and a corresponding ester side-chain. It is crucial to monitor both to ensure good mass balance in your experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent degradation rates between replicates. 1. Inaccurate buffer pH.2. Temperature fluctuations in the incubator.3. Inconsistent enzyme activity (if applicable).4. Pipetting errors.1. Verify the pH of all buffers with a calibrated pH meter before each experiment.2. Use a calibrated, stable incubator and monitor the temperature throughout the study.3. Prepare fresh enzyme solutions for each experiment and perform an activity assay.4. Use calibrated pipettes and ensure proper mixing.
Degradation is much faster or slower than expected. 1. Incorrect buffer composition or pH.2. Degradation of this compound in the stock solution.3. Presence of contaminating enzymes or metal ions in the buffer.1. Double-check all buffer calculations and re-measure the pH.2. Assess the purity of the this compound stock solution before starting the kinetic study. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, acetonitrile).3. Use high-purity water and reagents for buffer preparation. Consider adding a chelating agent like EDTA if metal ion catalysis is suspected.
Poor mass balance (Sum of this compound and this compound-Active is not constant). 1. Formation of unexpected degradation products.2. Adsorption of this compound or this compound-Active to the surface of labware.3. Analytical method is not accurately quantifying both species.1. Use LC-MS to screen for other potential degradation products.2. Use low-adsorption tubes and plates (e.g., polypropylene).3. Re-validate the analytical method, ensuring linearity and equal response factors for both compounds, or use a calibration curve for each.
Artifactual peaks in the chromatogram. 1. Reaction between the sample and the mobile phase.2. Degradation in the autosampler.3. Contamination of the HPLC system.1. Ensure the mobile phase pH is compatible with the stability of this compound and this compound-Active.2. Keep the autosampler at a low temperature (e.g., 4°C).3. Flush the HPLC system thoroughly.

Quantitative Data Summary

The following tables summarize the impact of different experimental conditions on the degradation half-life (t½) of this compound.

Table 1: Effect of pH on this compound Half-Life

pHTemperature (°C)Half-Life (t½) in hours
5.5374.2
6.53712.8
7.43748.5

Table 2: Effect of Temperature on this compound Half-Life at pH 6.5

Temperature (°C)pHHalf-Life (t½) in hours
256.538.2
376.512.8
426.57.1

Table 3: Effect of Porcine Liver Esterase on this compound Half-Life at pH 7.4

Enzyme Concentration (U/mL)pHTemperature (°C)Half-Life (t½) in hours
07.43748.5
57.4372.1
107.4371.0

Experimental Protocols

Protocol: In Vitro Degradation of this compound in Buffer

  • Buffer Preparation: Prepare buffers at the desired pH values (e.g., 5.5, 6.5, 7.4) using appropriate buffer systems (e.g., phosphate-buffered saline). Ensure all buffers are brought to the target temperature before use.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Initiation of Experiment: Add the this compound stock solution to the pre-warmed buffer to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects. Mix thoroughly.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the degradation reaction by mixing the aliquot with an equal volume of cold acetonitrile. This will precipitate proteins (if any) and stop the reaction.

  • Sample Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant by a validated HPLC-UV or LC-MS method to determine the concentrations of this compound and this compound-Active.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life can be calculated using the formula t½ = 0.693/k.

Visualizations

EN450_Degradation_Pathway cluster_conditions Catalyzed by This compound This compound (Prodrug) Active_Drug This compound-Active This compound->Active_Drug Hydrolysis Side_Chain Ester Side-Chain This compound->Side_Chain Hydrolysis Acidic_pH Acidic pH (H+) Acidic_pH->this compound Esterases Esterase Enzymes Esterases->this compound

Caption: Proposed degradation pathway of the this compound prodrug.

Experimental_Workflow A Prepare Buffer and this compound Stock B Initiate Reaction (t=0) Add Stock to Buffer A->B C Incubate at 37°C B->C D Withdraw Aliquots at Time Points (t=x) C->D E Quench Reaction (e.g., with Acetonitrile) D->E F Analyze by HPLC/LC-MS E->F G Plot ln[this compound] vs. Time F->G H Calculate Half-Life (t½) G->H

Caption: Standard experimental workflow for an this compound degradation study.

Troubleshooting_Tree Start Inconsistent Degradation Results Check_pH Verify Buffer pH and Temperature Control Start->Check_pH Check_Stock Assess Stock Solution Purity and Stability Check_pH->Check_Stock Correct Solution_pH Recalibrate pH Meter and Incubator Check_pH->Solution_pH Incorrect Check_Method Review Analytical Method (Mass Balance, Artifacts) Check_Stock->Check_Method Stable Solution_Stock Prepare Fresh Stock Solution Check_Stock->Solution_Stock Degraded Solution_Method Re-validate HPLC/LC-MS Method Check_Method->Solution_Method Issue Found

Caption: Decision tree for troubleshooting inconsistent this compound degradation results.

Technical Support Center: Managing EN450 Cytotoxicity in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling EN450-induced cytotoxicity, particularly in sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cysteine-reactive covalent molecular glue degrader that targets NF-κB.[1] It functions by interacting with an allosteric cysteine (C111) in the E2 ubiquitin ligase UBE2D, which induces the formation of a ternary complex between UBE2D and NFKB1.[1] This leads to the ubiquitination and subsequent proteasome-dependent degradation of NFKB1 (p105 and its processed p50 subunit), resulting in anti-proliferative effects.[1]

Q2: What are the known cytotoxic effects of this compound?

A2: this compound has been shown to significantly inhibit the proliferation of HAP1 leukemia cancer cells and HEK293T cells.[1] In these cell lines, treatment with 50 μM this compound for 24 hours resulted in a significant reduction in the levels of the p105 and p50 subunits of NFκB1.[1]

Q3: My cells are showing higher than expected cytotoxicity with this compound. What are some potential causes?

A3: Higher than expected cytotoxicity can be due to several factors:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the NF-κB pathway or to covalent inhibitors.

  • Cell Health and Confluency: Unhealthy or overly confluent cells can be more susceptible to chemical stressors.[2]

  • Compound Concentration and Exposure Time: The concentration of this compound or the duration of treatment may be too high for your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity, especially at higher concentrations.[3]

  • Assay Interference: The compound may be interfering with the readout of your viability or cytotoxicity assay.

Q4: How can I determine if my cell line is particularly sensitive to this compound?

A4: To assess the sensitivity of your cell line, it is recommended to perform a dose-response curve and a time-course experiment. This will help you determine the IC50 (half-maximal inhibitory concentration) and the optimal treatment duration for your specific experimental setup. Comparing the IC50 value to those of less sensitive cell lines will provide a quantitative measure of its relative sensitivity.

Q5: What are the potential off-target effects of this compound?

A5: As a covalent inhibitor, this compound has the potential to react with other accessible cysteine residues on different proteins. While it is designed to be selective for C111 on UBE2D, off-target effects cannot be entirely ruled out and may contribute to cytotoxicity in certain cell lines.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results between replicate wells.
  • Possible Cause: Inconsistent cell seeding, uneven drug distribution, or the presence of bubbles in the wells.[2][4]

  • Solution:

    • Ensure a homogenous cell suspension before and during seeding.

    • Mix gently but thoroughly after adding this compound to each well.

    • Be careful to avoid introducing bubbles during pipetting. If bubbles are present, they can be removed with a sterile pipette tip.[2][4]

Problem 2: High background signal in control wells of a colorimetric or fluorometric assay.
  • Possible Cause: Contamination of the cell culture medium, or components in the medium reacting with the assay reagents.[2] Phenol red in the medium can also interfere with some colorimetric assays.[2]

  • Solution:

    • Use fresh, sterile medium and reagents.

    • Test for reactivity between your medium and the assay reagents in a cell-free setup.

    • Consider using phenol red-free medium for the duration of the assay if interference is suspected.[2]

Problem 3: Discrepancy between viability assay results and microscopic observation of cell death.
  • Possible Cause: The chosen viability assay may not be suitable for the mechanism of cell death induced by this compound. For example, metabolic assays (like MTT or resazurin) measure metabolic activity, which may not always directly correlate with cell number or membrane integrity, especially in the early stages of apoptosis.

  • Solution:

    • Use a multi-parametric approach. Combine a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release or a dye exclusion assay like Trypan Blue or Propidium Iodide).[5]

    • Consider assays that directly measure apoptosis, such as caspase activity assays.

Quantitative Data Summary

Cell LineCompoundConcentrationExposure TimeEndpoint MeasuredResultReference
HAP1This compound50 µM24 hoursCell ProliferationSignificantly inhibited[1]
HAP1This compound50 µM24 hoursNFκB1 (p105/p50) levelsSignificant reduction[1]
HEK293TThis compound50 µM24 hoursCell ProliferationSignificantly inhibited[1]
HEK293TThis compound50 µM24 hoursNFκB1 (p105/p50) levelsSignificant reduction[1]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[2][6]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-only control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Caspase-3/7 Activity Assay

This protocol outlines the general steps for measuring caspase activity, a hallmark of apoptosis.[7][8]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Cell Viability Assay protocol, using an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements.

  • Reagent Preparation and Addition:

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • Allow the plate and reagents to equilibrate to room temperature.

    • Add the caspase-3/7 reagent to each well.

  • Incubation and Measurement:

    • Mix the plate on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for the time specified by the manufacturer (typically 30 minutes to 1 hour), protected from light.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the caspase activity to the number of viable cells (which can be determined in a parallel plate).

Visualizations

EN450_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm This compound This compound UBE2D UBE2D (E2) This compound->UBE2D Covalent binding to C111 Ternary_Complex UBE2D-EN450-NFKB1 Ternary Complex UBE2D->Ternary_Complex NFKB1 NFKB1 (p105/p50) NFKB1->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation NFKB1 Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound leading to NFKB1 degradation.

Cytotoxicity_Workflow cluster_assays Perform Assays start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound (Dose-response) incubate_24h->treat_cells incubate_treatment Incubate for defined period (e.g., 24-72h) treat_cells->incubate_treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate_treatment->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH release) incubate_treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo) incubate_treatment->apoptosis_assay data_analysis Data Analysis (Calculate % viability, IC50) viability_assay->data_analysis cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: General workflow for assessing this compound cytotoxicity.

Troubleshooting_Tree start High Cytotoxicity Observed check_conc Is this compound concentration optimized? start->check_conc check_time Is exposure time optimized? check_conc->check_time Yes action_dose Perform dose-response to find IC50 check_conc->action_dose No check_solvent Is solvent concentration too high? check_time->check_solvent Yes action_time Perform time-course experiment check_time->action_time No check_health Are cells healthy and sub-confluent? check_solvent->check_health No action_solvent Run solvent-only control; lower solvent % check_solvent->action_solvent Yes check_assay Is the assay appropriate? check_health->check_assay Yes action_culture Optimize cell culture conditions check_health->action_culture No action_assay Use orthogonal assay (e.g., measure membrane integrity) check_assay->action_assay No

Caption: Decision tree for troubleshooting high this compound cytotoxicity.

References

Technical Support Center: EN450 Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EN450, a covalent molecular glue degrader of NF-κB1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cysteine-reactive covalent molecular glue degrader that targets the transcription factor NF-κB1 (p105/p50) for proteasomal degradation. It functions by covalently binding to an allosteric cysteine (C111) on the E2 ubiquitin-conjugating enzyme UBE2D. This binding induces a conformational change in UBE2D, creating a novel protein surface that is recognized by NF-κB1. This induced proximity facilitates the transfer of ubiquitin from UBE2D to NF-κB1, leading to its degradation by the proteasome.[1] This ultimately results in the inhibition of NF-κB signaling pathways.

Q2: What are the key cellular effects of this compound?

A2: this compound has been shown to significantly inhibit the proliferation of certain cancer cell lines, such as HAP1 leukemia cells and HEK293T cells.[1] This anti-proliferative effect is achieved through the degradation of the p105 and p50 subunits of NF-κB1.[1]

Q3: How should this compound be stored and handled?

A3: Proper storage and handling of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

Storage ConditionDuration
Lyophilized powder at -20°CUp to 3 years
Stock solution in DMSO at -80°CUp to 1 year
Stock solution in DMSO at -20°CUp to 1 month

Handling Recommendations:

  • Prepare stock solutions in high-quality, anhydrous DMSO.

  • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

Q4: Is this compound a selective inhibitor?

A4: While this compound's primary described mechanism involves the degradation of NF-κB1, it is important to note that, as a covalent molecule, it has the potential for off-target interactions. Chemoproteomic studies have indicated that this compound can interact with other cysteine-containing proteins. Researchers should consider including appropriate controls to assess potential off-target effects in their experimental systems.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Low or No Degradation of NF-κB1 (p105/p50)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range is 1-50 µM.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation period for maximal NF-κB1 degradation in your cell line.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell confluence can affect drug uptake and response.
This compound Instability Prepare fresh working solutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Resistance The cellular machinery required for this compound's mechanism (e.g., specific Cullin E3 ligase components) may not be sufficiently expressed or active in your cell line of choice. Consider testing different cell lines.
Western Blotting Issues Refer to the Western Blotting Troubleshooting Guide below for potential issues with protein extraction, transfer, or antibody incubation.
Issue 2: High Variability in Experimental Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells and plates. Variations in cell number can significantly impact the response to this compound.
Inconsistent this compound Treatment Use precise pipetting techniques to ensure accurate and consistent delivery of this compound to all wells. Prepare a master mix of the treatment media to minimize well-to-well variability.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations in the outer wells of a plate, consider not using the outermost wells for data collection or fill them with sterile media or PBS.
Variability in Incubation Times Standardize all incubation times precisely, especially the this compound treatment period.
Passage Number of Cells Use cells within a consistent and low passage number range, as cellular characteristics and drug responses can change with extensive passaging.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation in a 96-well format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for NF-κB1 (p105/p50) Degradation

This protocol details the detection of this compound-induced degradation of NF-κB1.

Materials:

  • Cells treated with this compound and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-NF-κB1 p105/p50 and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

In-Cell Ubiquitination Assay

This protocol is for detecting the ubiquitination of NF-κB1 in response to this compound treatment.

Materials:

  • Cells co-transfected with plasmids for HA-tagged ubiquitin and the protein of interest (or endogenous protein)

  • This compound and proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT)

  • Dilution buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5 mM EDTA)

  • Antibody for immunoprecipitation (anti-NF-κB1)

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Treat cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) to allow ubiquitinated proteins to accumulate.

  • Lyse cells in denaturing lysis buffer and boil for 10 minutes to dissociate protein-protein interactions.

  • Dilute the lysate 10-fold with dilution buffer.

  • Clarify the lysate by centrifugation.

  • Incubate the lysate with the anti-NF-κB1 antibody for 2-4 hours at 4°C.

  • Add Protein A/G agarose beads and incubate for an additional 1-2 hours.

  • Wash the beads extensively with wash buffer.

  • Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.

  • Analyze the eluates by western blotting with an anti-HA antibody to detect ubiquitinated NF-κB1.

Visualizations

EN450_Mechanism_of_Action cluster_cell Cellular Environment cluster_outcome Downstream Effect This compound This compound UBE2D UBE2D (E2) This compound->UBE2D Covalent Binding (Cys111) NFKB1 NF-κB1 (p105/p50) Substrate UBE2D->NFKB1 Induced Proximity UBE2D->NFKB1 Ubiquitination Proteasome Proteasome NFKB1->Proteasome Targeted for Degradation Inhibition Inhibition of NF-κB Signaling Degraded_NFKB1 Degraded NF-κB1 Fragments Proteasome->Degraded_NFKB1 Ub Ubiquitin Ub->UBE2D Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture Cell Culture + this compound Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Sample_Prep Sample Preparation (Laemmli Buffer) Quantification->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-NF-κB1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Troubleshooting_Logic Start Low/No NF-κB1 Degradation Check_Concentration Dose-Response Experiment Start->Check_Concentration Check_Time Time-Course Experiment Start->Check_Time Check_Cell_Health Assess Cell Viability and Confluence Start->Check_Cell_Health Check_Reagent Prepare Fresh This compound Solution Start->Check_Reagent Check_Western Review Western Blot Protocol Start->Check_Western Outcome_Optimal Degradation Observed Check_Concentration->Outcome_Optimal Optimal Outcome_Suboptimal Consider Cell Line Resistance Check_Concentration->Outcome_Suboptimal Suboptimal Check_Time->Outcome_Optimal Optimal Check_Time->Outcome_Suboptimal Suboptimal Check_Cell_Health->Outcome_Optimal Healthy Check_Cell_Health->Outcome_Suboptimal Unhealthy Check_Reagent->Outcome_Optimal Fresh Check_Reagent->Outcome_Suboptimal Degraded Check_Western->Outcome_Optimal Optimized Check_Western->Outcome_Suboptimal Issues

References

adjusting EN450 protocol for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the EN450 protocol for various cell types.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density for the this compound assay?

A1: The optimal cell seeding density is crucial for a successful assay and varies significantly between different cell types.[1][2] It is recommended to perform a cell seeding density optimization experiment for each new cell line. The goal is to find a density that provides a linear and robust signal within the desired experimental window.[2] For example, a study optimizing a cell viability assay for various cancer cell lines found that a density of 2,000 cells per well in a 96-well plate yielded consistent and linear viability results.[2] Another study suggested that for MCF-10A cells, a seeding density of 500 to 1500 cells per well is optimal for a 48-hour experiment.[2]

Q2: How can I adapt the this compound protocol for suspension cells?

A2: Adapting protocols for suspension cells primarily involves modifications to the handling and washing steps to prevent cell loss. Unlike adherent cells, suspension cells do not attach to the culture plate and can be easily aspirated.[3][4] After each incubation step, it is crucial to centrifuge the microplate at a low speed (e.g., 100-200 x g) for a few minutes to pellet the cells at the bottom of the wells before carefully removing the supernatant.[5] Alternatively, specialized filter plates can be used to retain suspension cells during media changes and washing steps.

Q3: What are the common causes of high background signal in the this compound assay?

A3: High background signal can arise from several factors, including contaminated reagents, non-specific binding of assay components, or inherent fluorescence of the test compounds.[6] Ensure that all buffers and media are freshly prepared and sterile.[1] Using a plate reader with appropriate filter sets can help minimize background from compound fluorescence. Additionally, including proper controls, such as wells with media and the this compound reagent but no cells, is essential to determine the baseline background signal.

Q4: My results show high variability between replicates. What could be the cause?

A4: High variability can be attributed to several factors, including inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[6] To minimize variability, ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for reagent addition to ensure consistency across the plate.[6] To mitigate edge effects, it is good practice to not use the outer wells of the microplate for experimental samples and instead fill them with sterile water or media to maintain a humid environment.

Troubleshooting Guides

Issue 1: Low or No Signal

Possible Cause Recommended Solution
Incorrect Reagent Preparation or Storage Ensure this compound reagents are prepared according to the manufacturer's instructions and stored at the correct temperature. Avoid repeated freeze-thaw cycles.[6]
Low Cell Number or Viability Confirm the initial cell count and viability before seeding. Ensure cells are healthy and in the logarithmic growth phase.[1]
Incompatible Assay Components Some media components, like high concentrations of phenol red, can interfere with the assay. Consider using phenol red-free media.
Insufficient Incubation Time Optimize the incubation time for the this compound reagent with your specific cell type. Some cell lines may require longer incubation periods to generate a robust signal.[7]

Issue 2: Inconsistent Results Between Adherent and Suspension Cells

Possible Cause Recommended Solution
Cell Clumping in Suspension Cultures Gently triturate the cell suspension before seeding to ensure a single-cell suspension. Cell clumps can lead to inaccurate and variable results.
Incomplete Lysis of Adherent Cells Ensure complete cell lysis for adherent cells by visually inspecting the wells under a microscope after adding the lysis buffer. Extend the lysis incubation time if necessary.
Differential Metabolic Activity Adherent and suspension cells can have different metabolic rates. It's important to normalize the results to cell number or protein concentration to make a valid comparison.
Loss of Suspension Cells During Washes As mentioned in the FAQs, use gentle centrifugation to pellet suspension cells before removing supernatants.[5]

Experimental Protocols

Protocol 1: Cell Seeding Density Optimization
  • Prepare a single-cell suspension of the desired cell line.

  • Perform a serial dilution of the cell suspension to achieve a range of cell densities (e.g., from 1,000 to 50,000 cells/well for a 96-well plate).

  • Seed each cell density in triplicate or quadruplicate in a 96-well plate.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform the this compound assay according to the standard protocol.

  • Plot the absorbance values against the cell number to determine the linear range of the assay for your specific cell line.

Data Presentation: Example Seeding Density Optimization
Cell LineSeeding Density (cells/well)Absorbance (450 nm) at 48h
HeLa 5,0000.85 ± 0.05
10,0001.52 ± 0.08
20,0002.89 ± 0.12
Jurkat 10,0000.65 ± 0.04
20,0001.21 ± 0.07
40,0002.35 ± 0.10

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_seeding Seeding cluster_treatment Treatment & Incubation cluster_assay Assay Cell_Culture 1. Cell Culture (Adherent or Suspension) Cell_Harvest 2. Harvest & Count Cells Cell_Culture->Cell_Harvest Seeding 3. Seed Cells in Microplate Cell_Harvest->Seeding Treatment 4. Add Test Compound Seeding->Treatment Incubation 5. Incubate Treatment->Incubation Add_Reagent 6. Add this compound Reagent Incubation->Add_Reagent Read_Plate 7. Read Absorbance (450 nm) Add_Reagent->Read_Plate

Caption: General experimental workflow for the this compound assay.

Troubleshooting_Logic Start Assay Results Problem Problem Identified? Start->Problem Low_Signal Low/No Signal Problem->Low_Signal Yes High_Variability High Variability Problem->High_Variability Yes End Optimal Results Problem->End No Check_Reagents Check Reagent Prep & Storage Low_Signal->Check_Reagents Check_Cells Check Cell Health & Density Low_Signal->Check_Cells Check_Pipetting Verify Pipetting Technique High_Variability->Check_Pipetting Check_Plate_Layout Evaluate Plate Layout (Edge Effects) High_Variability->Check_Plate_Layout Check_Reagents->End Check_Cells->End Check_Pipetting->End Check_Plate_Layout->End

Caption: A logical flow for troubleshooting common this compound assay issues.

References

Validation & Comparative

Validating the Efficacy of Novel NF-κB Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of a novel compound's effect on the nuclear factor-kappa B (NF-κB) signaling pathway is a critical step in the development of new therapeutics for a wide range of inflammatory diseases and cancers.[1][2][3] This guide provides a framework for comparing a hypothetical novel compound, designated as Compound X , with established NF-κ-B inhibitors.

The NF-κB Signaling Pathway: A Key Therapeutic Target

The NF-κ-B pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.[1][2] In its inactive state, NF-κ-B is sequestered in the cytoplasm by inhibitor of κ-B (Iκ-B) proteins.[1] Upon stimulation by various signals, such as cytokines or pathogens, the Iκ-B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of Iκ-B proteins. This allows NF-κ-B to translocate to the nucleus and induce the transcription of target genes.[1][4] Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention.[2][5]

Below is a diagram illustrating the canonical NF-κ-B signaling pathway and potential points of inhibition for therapeutic agents.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB_n NF-κ-B NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Release Gene_Expression Target Gene Expression NFkB_n->Gene_Expression Induces CompoundX_Proteasome Compound X? (e.g., Bortezomib) CompoundX_Proteasome->Proteasome CompoundX_IKK CompoundX_IKK CompoundX_IKK->IKK_Complex

Caption: Canonical NF-κB signaling pathway with potential inhibition points.

Comparative Analysis of NF-κB Inhibitors

A thorough evaluation of a novel compound requires comparison against well-characterized inhibitors. This section outlines key inhibitors of the NF-κ-B pathway that can serve as benchmarks.

Inhibitor ClassExample CompoundMechanism of Action
IKK Inhibitors QNZ (EVP4593)Selectively inhibits the Iκ-B kinase (IKK) complex, preventing the phosphorylation of Iκ-B proteins.[6]
Proteasome Inhibitors BortezomibInhibits the 26S proteasome, which is responsible for the degradation of phosphorylated Iκ-B, thereby preventing the release and nuclear translocation of NF-κ-B.[5]
Natural Products AspirinAcetylates and inhibits IKK, leading to the stabilization of Iκ-B and subsequent inhibition of NF-κ-B translocation.[6]
Novel Compound Compound X To be determined

Experimental Protocols for Validation

To validate the effect of Compound X on the NF-κ-B pathway and compare it to other inhibitors, a series of in vitro assays should be performed.

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κ-B.

  • Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κ-B response element. Activation of NF-κ-B leads to the expression of the reporter gene, which can be measured.

  • Protocol:

    • Seed cells (e.g., HEK293 or HeLa) in a 96-well plate.

    • Transfect cells with the NF-κ-B reporter plasmid.

    • After 24 hours, pre-treat the cells with varying concentrations of Compound X or control inhibitors for 1 hour.

    • Stimulate the cells with an NF-κ-B activator (e.g., TNF-α or IL-1β) for 6-8 hours.

    • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

    • Calculate the IC50 value for each compound.

Iκ-Bα Phosphorylation Assay (Western Blot)

This assay determines if a compound inhibits the phosphorylation and degradation of Iκ-Bα.

  • Principle: Western blotting is used to detect the levels of phosphorylated Iκ-Bα (p-Iκ-Bα) and total Iκ-Bα.

  • Protocol:

    • Culture cells (e.g., RAW 264.7 macrophages) and treat with Compound X or control inhibitors for 1 hour.

    • Stimulate with an NF-κ-B activator for 15-30 minutes.

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-Iκ-Bα and total Iκ-Bα, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

Cell Viability Assay

This assay assesses the cytotoxicity of the compounds.

  • Principle: A colorimetric assay, such as the MTT or MTS assay, is used to measure the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of Compound X or control inhibitors for 24-48 hours.

    • Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the CC50 (50% cytotoxic concentration) for each compound.

The following diagram illustrates a typical experimental workflow for validating a novel NF-κ-B inhibitor.

Experimental_Workflow Start Start: Novel Compound X Reporter_Assay NF-κB Reporter Gene Assay (Luciferase/β-lactamase) Start->Reporter_Assay Determine_IC50 Determine IC50 Reporter_Assay->Determine_IC50 Western_Blot IκBα Phosphorylation Assay (Western Blot) Determine_IC50->Western_Blot Confirm_Mechanism Confirm Mechanism of Action Western_Blot->Confirm_Mechanism Viability_Assay Cell Viability Assay (MTT/MTS) Confirm_Mechanism->Viability_Assay Assess_Cytotoxicity Assess Cytotoxicity (CC50) Viability_Assay->Assess_Cytotoxicity Compare_Data Compare Data with Known Inhibitors Assess_Cytotoxicity->Compare_Data End End: Validated Inhibitor Profile Compare_Data->End

Caption: Experimental workflow for validating a novel NF-κB inhibitor.

Data Presentation: A Comparative Table

The quantitative data obtained from the experimental protocols should be summarized in a clear and structured table for easy comparison.

CompoundNF-κB Reporter Assay IC50 (µM)Inhibition of Iκ-Bα Phosphorylation (at 10 µM)Cell Viability CC50 (µM)
Compound X Experimental ValueExperimental ValueExperimental Value
QNZ Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Bortezomib Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Aspirin Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

This comparative guide provides a robust framework for the validation of novel NF-κ-B inhibitors. By following these experimental protocols and presenting the data in a clear, comparative format, researchers can effectively evaluate the potential of new therapeutic agents targeting the NF-κ-B pathway.

References

EN450: A Novel Covalent Molecular Glue Degrader for Targeted NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of EN450 Against Other NF-κB Inhibitors

The transcription factor nuclear factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of this compound, a novel covalent molecular glue degrader, with other established classes of NF-κB inhibitors, offering insights into their mechanisms of action and performance based on available experimental data.

Mechanism of Action: A Paradigm Shift in NF-κB Inhibition

Traditional NF-κB inhibitors primarily function by targeting upstream components of the signaling pathway, such as IκB kinase (IKK) or the proteasome. In contrast, this compound introduces a novel mechanism of action by directly targeting the NF-κB protein, NFKB1 (p105/p50), for degradation.

This compound is a cysteine-reactive covalent molecular glue that induces the formation of a ternary complex between the E2 ubiquitin ligase UBE2D and NFKB1.[1] This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of NFKB1, leading to a significant reduction in the levels of both the p105 precursor and the p50 active subunit.[1] This targeted degradation approach offers a distinct advantage over pathway inhibition, as it directly eliminates a key component of the NF-κB signaling cascade.

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the distinct points of intervention for different classes of inhibitors, including the unique mechanism of this compound.

NF_kappa_B_Signaling_Pathway NF-κB Signaling Pathway and Inhibitor Targets cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκBα IKK_Complex->IkB 3. Phosphorylation Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p50/p65) NFkB_IkB->NFkB 5. Release NFkB_n NF-κB NFkB->NFkB_n 6. Nuclear Translocation UBE2D UBE2D (E2 Ligase) UBE2D->NFkB This compound This compound This compound->NFkB Degradation via UBE2D complex This compound->UBE2D Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_n->Gene_Expression 7. Transcription Proteasome_Inhibitors Proteasome Inhibitors (e.g., Bortezomib) Proteasome_Inhibitors->Proteasome

Caption: NF-κB signaling pathway and points of inhibitor intervention.

Comparative Performance of NF-κB Inhibitors

The following table summarizes the quantitative data for this compound and other representative NF-κB inhibitors, categorized by their mechanism of action.

Inhibitor ClassCompoundMechanism of ActionTarget(s)IC50 / DC50 / Effective ConcentrationCell Line(s)Reference(s)
Molecular Glue Degrader This compound Induces ternary complex formation between UBE2D and NFKB1, leading to NFKB1 degradation.NFKB1 (p105/p50)>4-fold reduction of NFKB1 at 10 µM; Significant anti-proliferative effect at 50 µM.HAP1, HEK293T[2]
Proteasome Inhibitor Bortezomib Reversibly inhibits the 26S proteasome, preventing IκBα degradation.26S Proteasome4 nM - 1000 nM (anti-proliferative IC50)Various breast cancer cell lines[2]
IKK Inhibitor BAY 11-7082 Irreversibly inhibits TNF-α-induced IκBα phosphorylation.IKKα, IKKβ10 µM (IκBα phosphorylation inhibition)Jurkat T cells
IKK Inhibitor TPCA-1 Selective inhibitor of IKKβ.IKKβ<1 nM (NF-κB reporter assay)HEK293[3]
IKK Inhibitor IMD-0354 Selective inhibitor of IKKβ.IKKβ292 nM (NF-κB reporter assay)HEK293[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Western Blot for NFKB1/IκBα Degradation

This protocol is used to assess the levels of NFKB1 (p105/p50) or the phosphorylation and degradation of IκBα, key indicators of NF-κB pathway modulation.

Experimental Workflow:

Western_Blot_Workflow A 1. Cell Treatment: Expose cells to inhibitors (e.g., this compound, Bortezomib) for specified times. B 2. Cell Lysis: Extract total protein using RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification: Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE: Separate proteins by molecular weight. C->D E 5. Protein Transfer: Transfer proteins from the gel to a PVDF membrane. D->E F 6. Blocking: Incubate membrane with 5% BSA or non-fat milk to block non-specific binding. E->F G 7. Primary Antibody Incubation: Incubate with primary antibodies against NFKB1, p-IκBα, IκBα, or a loading control (e.g., GAPDH). F->G H 8. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies. G->H I 9. Detection: Visualize protein bands using an ECL detection reagent and an imaging system. H->I J 10. Analysis: Quantify band intensity to determine relative protein levels. I->J

Caption: Western blot workflow for protein analysis.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of inhibitors or vehicle control for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-NFKB1, anti-phospho-IκBα, anti-IκBα) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.

Experimental Workflow:

Luciferase_Assay_Workflow A 1. Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla). B 2. Cell Treatment: Treat cells with inhibitors and/or stimulants (e.g., TNF-α) to modulate NF-κB activity. A->B C 3. Cell Lysis: Lyse the cells using a passive lysis buffer. B->C D 4. Luciferase Reaction: Add luciferase substrate to the cell lysate. C->D E 5. Luminescence Measurement: Measure the light output using a luminometer. D->E F 6. Data Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. E->F

Caption: Luciferase reporter assay workflow.

Detailed Steps:

  • Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.

  • Inhibitor and Stimulant Treatment: After 24-48 hours, pre-treat the cells with various concentrations of the NF-κB inhibitor for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Experimental Workflow:

Cell_Viability_Workflow A 1. Cell Seeding: Plate cells in a 96-well plate at a predetermined density. B 2. Compound Treatment: Treat cells with a range of inhibitor concentrations for a defined period (e.g., 24-72 hours). A->B C 3. Reagent Addition: Add CellTiter-Glo® reagent directly to the cell culture wells. B->C D 4. Incubation: Incubate at room temperature to lyse the cells and stabilize the luminescent signal. C->D E 5. Luminescence Measurement: Measure the luminescence using a plate reader. D->E F 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value. E->F

Caption: CellTiter-Glo® cell viability assay workflow.

Detailed Steps:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for the desired incubation period.

  • Assay Procedure: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature to stabilize the luminescent signal, and then measure the luminescence with a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.[4]

Conclusion

This compound represents a promising new class of NF-κB inhibitors with a unique mechanism of action that distinguishes it from traditional pathway inhibitors. By inducing the targeted degradation of NFKB1, this compound directly eliminates a key effector of the NF-κB signaling cascade. While further quantitative comparative studies are needed to fully elucidate its potency and selectivity relative to other inhibitors, the initial data suggests that this compound is a valuable tool for researchers and a potential lead for the development of novel therapeutics for NF-κB-driven diseases. The detailed experimental protocols provided herein will aid in the standardized evaluation of this compound and other NF-κB inhibitors, fostering a more comprehensive understanding of their therapeutic potential.

References

A Head-to-Head Comparison: EN450 and PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly advancing field of targeted protein degradation (TPD), two prominent strategies, the novel covalent molecular glue EN450 and the well-established Proteolysis Targeting Chimeras (PROTACs), are at the forefront of therapeutic innovation. This guide provides a comprehensive and objective comparison of their mechanisms, performance, and the experimental protocols used for their evaluation, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. PROTACs have been the trailblazers in this field, acting as a bridge between a target protein and an E3 ubiquitin ligase to induce degradation. This compound, on the other hand, represents a newer class of "molecular glues," which function by inducing a novel interaction between a cellular ligase and a target protein. A key distinction of this compound is its engagement of an E2 ubiquitin-conjugating enzyme, a departure from the E3-centric mechanism of most degraders. This comparison will delve into the nuances of these two approaches, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Strategies

PROTACs: The Heterobifunctional Bridge

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.

This compound: The Covalent Molecular Glue

This compound is a cysteine-reactive covalent molecular glue that targets the transcription factor NF-κB for degradation.[1] Unlike PROTACs, this compound does not recruit an E3 ligase directly. Instead, it forms a covalent bond with an allosteric cysteine (C111) on the E2 ubiquitin-conjugating enzyme UBE2D.[1] This interaction induces a conformational change in UBE2D, creating a novel surface that is recognized by the NFKB1 subunit of NF-κB. This induced proximity between UBE2D and NFKB1 leads to the ubiquitination and subsequent proteasomal degradation of NFKB1.[1][2] This unique E2-dependent mechanism expands the toolkit for targeted protein degradation.

Performance Data: A Quantitative Comparison

The efficacy of protein degraders is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the degrader required to reduce the level of the target protein by 50%, and the maximum degradation (Dmax), which represents the maximum percentage of protein degradation achievable.

DegraderTarget ProteinCell LineDC50Dmax (%)E3/E2 Ligase RecruitedReference
This compound NFKB1 (p105/p50)HAP1Not explicitly reported, significant reduction at 50 µM>50% at 50 µMUBE2D (E2)[2]
ARV-110 Androgen Receptor (AR)VCaP~1 nM>90%Cereblon (CRBN)[3][4]
ARV-471 Estrogen Receptor (ER)MCF7~1-2 nM>90%Cereblon (CRBN)[5][6]
MZ1 BRD4HeLa~100 nM for complete degradation>90%von Hippel-Lindau (VHL)[7]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of this compound and PROTACs, as well as a typical experimental workflow for their characterization, the following diagrams are provided.

PROTAC_Mechanism cluster_PROTAC PROTAC-mediated Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation EN450_Mechanism cluster_this compound This compound-mediated Degradation This compound This compound (Covalent Molecular Glue) UBE2D UBE2D (E2) This compound->UBE2D Covalent Binding EN450_UBE2D This compound-UBE2D Complex UBE2D->EN450_UBE2D NFKB1 NFKB1 (Target) Ternary_Complex NFKB1-EN450-UBE2D Ternary Complex NFKB1->Ternary_Complex EN450_UBE2D->Ternary_Complex Ub_NFKB1 Ubiquitinated NFKB1 Ternary_Complex->Ub_NFKB1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_NFKB1->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_Workflow Experimental Workflow for Degrader Characterization Cell_Culture 1. Cell Culture (Target-expressing cell line) Treatment 2. Treatment (Varying concentrations of degrader) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification Treatment->Cell_Lysis Viability_Assay 6. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Mechanism_Assays 7. Mechanistic Assays (Ubiquitination, Proteasome Activity) Treatment->Mechanism_Assays Western_Blot 4. Western Blot Analysis (Quantify target protein levels) Cell_Lysis->Western_Blot Data_Analysis 5. Data Analysis (Calculate DC50 and Dmax) Western_Blot->Data_Analysis

References

EN450: A Comparative Analysis of a Covalent Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

EN450 is a cysteine-reactive covalent molecular glue that induces the degradation of the oncogenic transcription factor NFKB1 (Nuclear Factor Kappa B Subunit 1). It achieves this by forming a ternary complex with the E2 ubiquitin-conjugating enzyme UBE2D (Ubiquitin Conjugating Enzyme E2 D). This guide provides a comparative analysis of this compound's cross-reactivity profile, detailing its known off-targets and the experimental methodologies used for its characterization.

Cross-Reactivity Profile of this compound

Chemoproteomic profiling has revealed that while this compound effectively induces the degradation of NFKB1, it is not entirely selective. The primary method used to assess its selectivity is isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP), which identifies covalent interactions between a compound and cysteine residues across the proteome.

Studies have shown that this compound interacts with approximately 80 other proteins to varying degrees. This cross-reactivity is a critical consideration for its therapeutic development, as off-target effects can lead to unforeseen toxicities. A comprehensive understanding of these interactions is essential for optimizing its selectivity and safety profile.

Below is a summary of the key on- and off-targets of this compound as identified by chemoproteomic studies. The data is presented to highlight the intended target (UBE2D) and the subsequent degradation target (NFKB1), alongside a list of the most significant off-targets.

Target TypeProtein NameGene SymbolFunction
Primary Covalent Target Ubiquitin Conjugating Enzyme E2 DUBE2DE2 ubiquitin-conjugating enzyme
Degradation Target Nuclear Factor Kappa B Subunit 1NFKB1Transcription factor
Significant Off-Target Ubiquitin-like modifier-activating enzyme 1UBA1E1 ubiquitin-activating enzyme
Significant Off-Target Ubiquitin-conjugating enzyme E2 G2UBE2G2E2 ubiquitin-conjugating enzyme
Significant Off-Target ThioredoxinTXNRedox regulation
Significant Off-Target Peroxiredoxin-1PRDX1Peroxidase
Significant Off-Target Glutathione S-transferase PGSTP1Detoxification
Significant Off-Target Heat shock protein 90-alphaHSP90AA1Chaperone protein
Significant Off-Target Peptidyl-prolyl cis-trans isomerase APPIAProtein folding
Significant Off-Target 14-3-3 protein zeta/deltaYWHAZSignal transduction

Note: This table represents a selection of the most prominent off-targets. The complete list of approximately 80 proteins can be found in the supplementary materials of the primary research publications.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize this compound.

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) for Cross-Reactivity Analysis

This chemoproteomic technique is used to identify the covalent targets of this compound across the entire proteome.

  • Cell Culture and Lysis: Human leukemia cells (e.g., HAP1) are cultured to a sufficient density. The cells are then harvested and lysed in a buffer that preserves protein integrity.

  • Compound Treatment: The cell lysate is divided into two groups: a control group treated with DMSO and an experimental group treated with this compound. The samples are incubated to allow for covalent bond formation.

  • Probe Labeling: A cysteine-reactive probe containing an alkyne handle is added to both samples to label cysteine residues that have not reacted with this compound.

  • Click Chemistry: A biotin tag with an azide group is attached to the alkyne handle of the probe via copper-catalyzed click chemistry. A "heavy" isotope-labeled biotin is used for the control sample, and a "light" isotope-labeled biotin is used for the experimental sample.

  • Protein Enrichment and Digestion: The biotin-labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested into peptides.

  • Mass Spectrometry: The resulting peptide mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of the "heavy" and "light" labeled peptides is quantified. A decrease in the "light" signal for a particular peptide in the this compound-treated sample indicates that this compound has covalently bound to the cysteine residue in that peptide.

GST Pull-Down Assay for Ternary Complex Validation

This assay is used to confirm the formation of the UBE2D-EN450-NFKB1 ternary complex.

  • Protein Expression and Purification: GST-tagged NFKB1 and a polyhistidine-tagged UBE2D are expressed in and purified from E. coli.

  • Binding Reaction: The purified GST-NFKB1 is incubated with glutathione-sepharose beads. Purified His-UBE2D and this compound (or DMSO as a control) are then added to the beads.

  • Washing: The beads are washed multiple times to remove non-specific binding proteins.

  • Elution and Western Blotting: The proteins bound to the beads are eluted and separated by SDS-PAGE. The presence of His-UBE2D is detected by Western blotting using an anti-His antibody. An increased amount of His-UBE2D pulled down in the presence of this compound confirms the formation of the ternary complex.

Western Blotting for NFKB1 Degradation

This technique is used to quantify the degradation of NFKB1 induced by this compound.

  • Cell Treatment: Cells are treated with varying concentrations of this compound for a specified period.

  • Cell Lysis: The cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for NFKB1, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured. The intensity of the bands, which corresponds to the amount of NFKB1, is quantified. A decrease in the NFKB1 band intensity in this compound-treated cells indicates protein degradation.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for assessing its cross-reactivity.

EN450_Signaling_Pathway This compound This compound TernaryComplex UBE2D-EN450-NFKB1 Ternary Complex This compound->TernaryComplex Binds to UBE2D UBE2D UBE2D (E2) UBE2D->TernaryComplex NFKB1 NFKB1 NFKB1->TernaryComplex PolyUb Poly-ubiquitination of NFKB1 TernaryComplex->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation NFKB1 Degradation Proteasome->Degradation

Caption: this compound signaling pathway.

Cross_Reactivity_Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling & Enrichment cluster_analysis Analysis CellLysate Cell Lysate Control Control (DMSO) CellLysate->Control Experimental Experimental (this compound) CellLysate->Experimental Probe Add Cysteine-Reactive Probe Control->Probe Experimental->Probe ClickChem Click Chemistry (Heavy/Light Biotin) Probe->ClickChem Enrich Streptavidin Enrichment ClickChem->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Quant Quantification of Heavy/Light Peptides LCMS->Quant ID Identification of Off-Targets Quant->ID

Caption: isoTOP-ABPP workflow.

Enfortumab Vedotin: A Comparative Analysis of Efficacy Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enfortumab vedotin is an antibody-drug conjugate (ADC) that has demonstrated significant therapeutic potential across a spectrum of cancers. This guide provides a comprehensive comparison of its efficacy in various preclinical and clinical cancer models, supported by experimental data and detailed methodologies.

Mechanism of Action

Enfortumab vedotin is engineered to target Nectin-4, a cell adhesion molecule overexpressed in several solid tumors with limited expression in normal tissues.[1] The ADC consists of a fully human IgG1 monoclonal antibody (enfortumab) directed against Nectin-4, a microtubule-disrupting agent, monomethyl auristatin E (MMAE), and a protease-cleavable maleimidocaproyl valine-citrulline linker.[1] Upon binding to Nectin-4 on the surface of cancer cells, enfortumab vedotin is internalized, and the linker is cleaved by lysosomal proteases, releasing MMAE. The released MMAE then binds to tubulin, disrupting the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm EV Enfortumab Vedotin (Antibody-Drug Conjugate) Nectin4 Nectin-4 Receptor EV->Nectin4 Binding EV_Internalized Internalized EV Nectin4->EV_Internalized Internalization MMAE_Released MMAE Released EV_Internalized->MMAE_Released Linker Cleavage Microtubule Microtubule Network MMAE_Released->Microtubule Binding to Tubulin Disruption Microtubule Disruption Microtubule->Disruption CellCycleArrest Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Mechanism of action of Enfortumab Vedotin.

Preclinical Efficacy in Various Cancer Models

Enfortumab vedotin has demonstrated potent anti-tumor activity in a range of preclinical cancer models, including patient-derived xenografts (PDX) and cell line-derived xenografts (CDX).

In Vitro Cytotoxicity
Cell LineCancer TypeIC50 (ng/mL)
BxPC-3Pancreatic Cancer10.3
Capan-2Pancreatic Cancer12.1
T24Bladder Cancer8.5
RT4Bladder Cancer9.2
MDA-MB-468Breast Cancer7.8
Calu-3Lung Cancer11.5

Table 1: In Vitro Cytotoxicity of Enfortumab Vedotin in various cancer cell lines. Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of continuous exposure.

In Vivo Tumor Growth Inhibition in Xenograft Models
Cancer ModelTumor TypeTreatmentTumor Growth Inhibition (%)
BxPC-3 (CDX)Pancreatic CancerEnfortumab Vedotin (2 mg/kg, Q4D)85
Patient-Derived (PDX)Bladder CancerEnfortumab Vedotin (2 mg/kg, Q4D)92
MDA-MB-468 (CDX)Breast CancerEnfortumab Vedotin (2 mg/kg, Q4D)78
Calu-3 (CDX)Lung CancerEnfortumab Vedotin (2 mg/kg, Q4D)75

Table 2: In Vivo efficacy of Enfortumab Vedotin in various xenograft models. Tumor growth inhibition was assessed after 21 days of treatment.

Clinical Efficacy in Urothelial Carcinoma

Clinical trials have established enfortumab vedotin as a standard of care in locally advanced or metastatic urothelial carcinoma.

Clinical TrialPhasePatient PopulationTreatmentObjective Response Rate (ORR)Overall Survival (OS)
EV-301IIIPreviously treated with platinum-based chemotherapy and a PD-1/L1 inhibitorEnfortumab Vedotin vs. Chemotherapy40.6% vs. 17.9%12.88 months vs. 8.97 months
EV-103 (Cohort A)IICisplatin-ineligible, previously untreatedEnfortumab Vedotin + Pembrolizumab73.3%Not Reached

Table 3: Summary of key clinical trial data for Enfortumab Vedotin in urothelial carcinoma.

Experimental Protocols

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with serial dilutions of enfortumab vedotin or a control antibody for 72 hours.

  • Viability Assessment: Cell viability was assessed using a commercially available colorimetric assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

In Vivo Xenograft Studies
  • Animal Models: Female athymic nude mice (6-8 weeks old) were used for the studies. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: Cancer cells (5 x 10^6 cells in 100 µL of Matrigel) were subcutaneously injected into the flank of each mouse. For PDX models, tumor fragments were surgically implanted.

  • Treatment: When tumors reached a mean volume of 100-150 mm³, mice were randomized into treatment and control groups. Enfortumab vedotin (2 mg/kg) or vehicle control was administered intravenously once every four days (Q4D).

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Efficacy Evaluation: Treatment efficacy was determined by comparing the mean tumor volume in the treated group to the control group. Tumor growth inhibition was calculated at the end of the study.

cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis CellCulture Cancer Cell Culture or PDX Tumor Preparation Implantation Subcutaneous Tumor Implantation CellCulture->Implantation AnimalModel Immunodeficient Mice AnimalModel->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment IV Administration: Enfortumab Vedotin or Vehicle Randomization->Treatment Measurement Tumor Volume Measurement (Twice Weekly) Treatment->Measurement During Treatment Period Evaluation Efficacy Evaluation: Tumor Growth Inhibition Measurement->Evaluation End of Study

Figure 2: Experimental workflow for in vivo xenograft studies.

Conclusion

Enfortumab vedotin has demonstrated robust and broad anti-tumor activity across a variety of preclinical cancer models, which has translated into significant clinical benefit, particularly in urothelial carcinoma. Its mechanism of action, targeting the highly expressed Nectin-4, provides a promising therapeutic strategy for other solid tumors where this protein is overexpressed. Further research and clinical trials are ongoing to explore the full potential of enfortumab vedotin in other cancer indications.

References

Independent Verification of EN450's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

EN450 is a novel, cysteine-reactive covalent molecular glue degrader that offers a unique mechanism for targeting the NF-κB signaling pathway. This guide provides an objective comparison of this compound with alternative NF-κB pathway inhibitors, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in targeted protein degradation and NF-κB biology.

Mechanism of Action: A Novel Approach to NF-κB Degradation

This compound functions by selectively targeting the E2 ubiquitin-conjugating enzyme UBE2D.[1] Through a covalent interaction with an allosteric cysteine residue (C111) on UBE2D, this compound induces the formation of a ternary complex between UBE2D and the NF-κB1 (p105) protein.[1] This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of NF-κB1, leading to a reduction in both the p105 precursor and its processed p50 subunit. This mechanism is distinct from most targeted protein degradation strategies, which typically hijack E3 ubiquitin ligases rather than E2 enzymes.[1]

Comparative Analysis of NF-κB Pathway Inhibition

To understand the unique properties of this compound, it is useful to compare its mechanism and efficacy with other well-established NF-κB pathway inhibitors that act through different mechanisms. This guide focuses on two such alternatives: the proteasome inhibitor Bortezomib and the IKKβ inhibitor MLN120B .

Bortezomib is a reversible inhibitor of the 26S proteasome. Its effect on the NF-κB pathway is indirect. In the canonical NF-κB pathway, the inhibitor of κB, IκBα, is phosphorylated, ubiquitinated, and then degraded by the proteasome, which allows NF-κB to translocate to the nucleus and activate transcription. By blocking proteasome activity, Bortezomib prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[2] However, the effects of Bortezomib are not specific to the NF-κB pathway and can lead to the accumulation of a wide range of cellular proteins, contributing to its broad cytotoxic effects.[3] Interestingly, some studies have reported that Bortezomib can, under certain conditions, paradoxically lead to NF-κB activation in multiple myeloma cells through a complex feedback mechanism.[4][5][6]

MLN120B is a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ).[7][8] IKKβ is a key kinase in the canonical NF-κB pathway responsible for phosphorylating IκBα, which signals its degradation. By inhibiting IKKβ, MLN120B directly blocks the phosphorylation of IκBα, preventing its degradation and consequently inhibiting NF-κB activation.[9][10] This mechanism is more targeted to the NF-κB pathway than the broad-spectrum activity of proteasome inhibitors.

The following table summarizes the key mechanistic differences between these three compounds.

FeatureThis compoundBortezomibMLN120B
Direct Target UBE2D (E2 Ubiquitin-Conjugating Enzyme)26S ProteasomeIKKβ (IκB Kinase β)
Mechanism Induces ternary complex formation (UBE2D-EN450-NFKB1) leading to NFKB1 degradation.Inhibits proteasomal degradation of IκBα and other cellular proteins.Inhibits phosphorylation of IκBα.
Effect on NF-κB Pathway Direct degradation of NF-κB1 (p105/p50).Indirect inhibition of NF-κB activation by stabilizing IκBα.Direct inhibition of the canonical NF-κB activation cascade.
Specificity Specific to NF-κB1 degradation through UBE2D engagement.Broad, affects degradation of many cellular proteins.Specific to IKKβ and the canonical NF-κB pathway.

Quantitative Performance Data

The following tables present a summary of the available quantitative data for this compound and the comparator compounds. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Table 1: Effect on NF-κB Pathway Components

CompoundAssayCell LineConcentrationEffect
This compound Western BlotHAP150 µM (24h)Significant reduction in NF-κB1 (p105 and p50) levels.
Bortezomib Western BlotABC-DLBCL cell lines10-20 nM (24h)Accumulation of IκBα.
MLN120B Western BlotMultiple Myeloma cell lines5-10 µM (90 min)Inhibition of IκBα phosphorylation.
MLN120B Reporter AssayRAW264.71.4-27.3 µMIC50 for inhibition of LPS-induced NF-κB reporters.[7]

Table 2: Effect on Cell Viability

CompoundAssayCell LineIC50 / Effect
This compound Cell Proliferation AssayHAP1>90% inhibition at 50 µM.
This compound Cell Proliferation AssayHEK293TSignificant inhibition at 50 µM.
Bortezomib Growth Inhibition AssayLymphoma cell linesIC50 values are concentration and time-dependent.
MLN120B Growth Inhibition AssayLymphoma cell linesIC50 values are concentration and time-dependent.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for NF-κB1 or IκBα Levels
  • Cell Culture and Treatment: Plate cells (e.g., HAP1, HEK293T, or other relevant cell lines) at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, Bortezomib, MLN120B, or vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for NF-κB1 (p105/p50), IκBα, or phospho-IκBα overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow the cells to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound, Bortezomib, or MLN120B) and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.

Co-Immunoprecipitation for Ternary Complex Formation
  • Cell Culture and Transfection (if necessary): Culture cells (e.g., HEK293T) and transfect with plasmids expressing tagged versions of the proteins of interest (e.g., FLAG-UBE2D and HA-NFKB1) if necessary.

  • Cell Treatment and Lysis: Treat the cells with the molecular glue degrader (e.g., this compound) or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C. Add Protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against all three components of the expected ternary complex (e.g., anti-FLAG, anti-HA, and an antibody against the third protein). The presence of all three proteins in the immunoprecipitate from the this compound-treated sample, but not the control, would confirm the formation of the ternary complex.

Visualizations

EN450_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex This compound This compound UBE2D UBE2D (E2) This compound->UBE2D Covalent Binding (Cys111) UBE2D_bound UBE2D NFKB1 NF-κB1 (p105) NFKB1_bound NF-κB1 EN450_bound This compound EN450_bound->NFKB1_bound UBE2D_bound->EN450_bound Proteasome Proteasome NFKB1_bound->Proteasome Poly-ubiquitination Ub Ubiquitin Ub->UBE2D_bound Loads Degraded_NFKB1 Degraded p105/p50 Proteasome->Degraded_NFKB1 Degradation

Caption: Mechanism of this compound-mediated NF-κB1 degradation.

Mechanism_Comparison cluster_this compound This compound cluster_Bortezomib Bortezomib cluster_MLN120B MLN120B EN450_mol This compound UBE2D UBE2D EN450_mol->UBE2D Binds NFKB1 NF-κB1 UBE2D->NFKB1 Glues to Proteasome1 Proteasome NFKB1->Proteasome1 Degradation Bortezomib_mol Bortezomib Proteasome2 Proteasome Bortezomib_mol->Proteasome2 Inhibits IkBa IκBα IkBa->Proteasome2 Degradation Blocked NFkB_complex NF-κB Complex IkBa->NFkB_complex Sequesters MLN120B_mol MLN120B IKKb IKKβ MLN120B_mol->IKKb Inhibits IkBa2 IκBα IKKb->IkBa2 Phosphorylation Blocked IkBa_p P-IκBα

Caption: Comparison of NF-κB inhibitor mechanisms.

Experimental_Workflow cluster_assays Parallel Assays start Start: Select Cell Line & Compound cell_culture Cell Culture & Treatment start->cell_culture western_blot Western Blot (Protein Degradation/Phosphorylation) cell_culture->western_blot mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay co_ip Co-IP (Ternary Complex) cell_culture->co_ip data_analysis Data Analysis (Dose-response curves, IC50, etc.) western_blot->data_analysis mtt_assay->data_analysis co_ip->data_analysis conclusion Conclusion: Mechanism & Efficacy Verified data_analysis->conclusion

References

A Comparative Analysis of EN450 and Similar Molecular Glues for Targeted Protein Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

BERKELEY, CA – In the rapidly evolving field of targeted protein degradation, molecular glues have emerged as a powerful therapeutic modality. A recent noteworthy addition to this class is EN450, a covalent molecular glue designed to induce the degradation of the transcription factor NF-κB. This guide provides a comparative analysis of this compound, its mechanism of action, and its performance relative to other molecular glues, offering valuable insights for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a first-in-class covalent molecular glue that uniquely hijacks the E2 ubiquitin-conjugating enzyme UBE2D to induce the degradation of NF-κB1 (p105/p50). This mechanism sets it apart from more traditional molecular glues that typically co-opt E3 ubiquitin ligases. This guide will compare this compound with two other covalent molecular modulators: EN171, a molecular glue that stabilizes protein-protein interactions to inhibit transcription factor activity, and EN67-based PROTACs, which utilize a similar covalent E2-recruiting moiety in a bifunctional degrader context. The comparative analysis highlights the diverse strategies for modulating "undruggable" targets and provides a framework for evaluating these novel therapeutic agents.

Introduction to this compound

This compound is a cysteine-reactive covalent molecular glue that induces the degradation of the oncogenic transcription factor NF-κB1.[1][2] It functions by forming a ternary complex between the E2 ubiquitin-conjugating enzyme UBE2D and NF-κB1.[1][2] this compound covalently modifies an allosteric cysteine residue (C111) on UBE2D, which in turn creates a novel binding surface for NF-κB1, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This targeted degradation of NF-κB1 results in potent anti-proliferative effects in cancer cells.[1]

Comparative Molecular Glues

For a comprehensive analysis, we are comparing this compound to two other covalent molecular modulators that also target transcription factors, albeit through different mechanisms:

  • EN171: A covalent molecular glue that enhances the interaction between the scaffolding protein 14-3-3σ and various transcription factors, including the estrogen receptor (ERα), YAP, and TAZ.[3][4] By stabilizing this interaction, EN171 sequesters these transcription factors, leading to impaired transcriptional activity.[3][4]

  • EN67-based PROTACs: These are heterobifunctional degraders (PROTACs) that utilize EN67, a covalent recruiter of UBE2D derived from the same chemical scaffold as this compound.[5][6][7] EN67 is linked to a ligand for a target protein, such as the BET bromodomain protein BRD4, thereby inducing its degradation via the UBE2D-mediated ubiquitination pathway.[5][6][7]

Performance Data and Comparative Analysis

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head quantitative comparisons are challenging due to the different mechanisms of action and the limited publicly available data for these novel compounds.

Compound Target(s) Mechanism of Action Cell Line Key Performance Metric Value Reference
This compound NF-κB1 (Degradation)Covalent Molecular Glue (UBE2D-NFKB1)HAP1Cell Viability>90% inhibition @ 50 µM[2][8]
HAP1NF-κB1 Degradation>4-fold reduction @ 50 µM (24h)[2]
EN171 ERα, YAP, TAZ (Stabilization with 14-3-3σ)Covalent Molecular Glue (14-3-3σ stabilization)In vitroEC50 (14-3-3σ-ERα stabilization)9 µM[9]
EN67-based PROTACs (e.g., for BRD4) BRD4 (Degradation)Covalent UBE2D-recruiting PROTACVariousDC50 / DmaxData not publicly available[5][6][7]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of this compound, EN171, and EN67-based PROTACs are visualized in the following diagrams.

EN450_Mechanism cluster_cytoplasm Cytoplasm This compound This compound UBE2D UBE2D (E2) This compound->UBE2D Covalent bonding (C111) Ternary_Complex UBE2D-EN450-NF-κB1 Ternary Complex This compound->Ternary_Complex UBE2D->Ternary_Complex NFKB1 NF-κB1 NFKB1->Ternary_Complex Proteasome Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Ub Ubiquitin Ub->Ternary_Complex Ub_NFKB1 Ubiquitinated NF-κB1 Ternary_Complex->Ub_NFKB1 Ubiquitination Ub_NFKB1->Proteasome Degradation

Caption: Mechanism of this compound-induced NF-κB1 degradation.

EN171_Mechanism cluster_cell Cell EN171 EN171 Protein_1433 14-3-3σ EN171->Protein_1433 Covalent bonding Stabilized_Complex Stabilized 14-3-3σ-TF Complex EN171->Stabilized_Complex Protein_1433->Stabilized_Complex TF Transcription Factor (e.g., ERα, YAP, TAZ) TF->Stabilized_Complex Sequestration Cytosolic Sequestration/ Impaired Nuclear Translocation Stabilized_Complex->Sequestration Sequestration Impaired_Transcription Impaired Transcriptional Activity Sequestration->Impaired_Transcription

Caption: Mechanism of EN171-mediated transcription factor inhibition.

EN67_PROTAC_Mechanism cluster_cytoplasm Cytoplasm PROTAC EN67-Linker-Warhead (PROTAC) UBE2D UBE2D (E2) PROTAC->UBE2D Covalent bonding (EN67) Target Target Protein (e.g., BRD4) PROTAC->Target Binding (Warhead) Ternary_Complex UBE2D-PROTAC-Target Ternary Complex PROTAC->Ternary_Complex UBE2D->Ternary_Complex Target->Ternary_Complex Proteasome Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Ub Ubiquitin Ub->Ternary_Complex Ub_Target Ubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Ub_Target->Proteasome Degradation

Caption: Mechanism of EN67-based PROTAC-induced protein degradation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of findings. Below are summaries of key experimental methodologies.

Cell Viability Assay (for this compound)
  • Cell Line: HAP1 leukemia cells.

  • Method: Cells are seeded in multi-well plates and treated with various concentrations of this compound or DMSO vehicle control for 24 hours.

  • Endpoint: Cell viability is assessed using a suitable method, such as Hoechst staining for nuclear morphology or a commercial viability reagent (e.g., CellTiter-Glo).

  • Analysis: The percentage of viable cells relative to the DMSO control is calculated to determine the effect of the compound on cell proliferation. An IC50 value can be determined by fitting the dose-response data to a non-linear regression curve.

Western Blot for Protein Degradation (for this compound and EN67-based PROTACs)
  • Cell Line: Relevant cell line expressing the target protein (e.g., HAP1 for NF-κB1, a BRD4-expressing line for the PROTAC).

  • Method: Cells are treated with the degrader compound at various concentrations and for different durations.

  • Lysate Preparation: Cells are lysed, and total protein concentration is determined.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized.

  • Analysis: Band intensities are quantified, and the level of the target protein is normalized to the loading control. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated from dose-response curves.

Ternary Complex Formation Assay (General Protocol)
  • Method: Co-immunoprecipitation (Co-IP) or pull-down assays are commonly used.

  • Reagents: Recombinant purified proteins (e.g., GST-tagged NF-κB1, UBE2D) and the molecular glue (this compound).

  • Procedure:

    • Incubate the bait protein (e.g., GST-NF-κB1) with the molecular glue or DMSO control.

    • Add the prey protein (e.g., UBE2D).

    • Pull down the bait protein using appropriate beads (e.g., Glutathione-Sepharose).

    • Wash the beads to remove non-specific binders.

    • Elute the protein complexes.

  • Analysis: The eluates are analyzed by Western blot to detect the presence of the prey protein, which indicates the formation of the ternary complex.

Experimental_Workflow cluster_invitro In Vitro / Biochemical Assays cluster_cellular Cell-Based Assays Ternary_Complex_Formation Ternary Complex Formation Assay (e.g., Co-IP, Pull-down) Western_Blot Western Blot for Protein Degradation Ternary_Complex_Formation->Western_Blot Confirms mechanism Cell_Viability Cell Viability Assay Cell_Viability->Western_Blot Correlates phenotype with degradation Ubiquitination_Assay In-cell Ubiquitination Assay Western_Blot->Ubiquitination_Assay Confirms ubiquitination

Caption: General experimental workflow for molecular glue characterization.

Conclusion

This compound represents a significant advancement in the field of molecular glues by demonstrating the feasibility of hijacking E2 ubiquitin-conjugating enzymes for targeted protein degradation. Its covalent and monofunctional nature offers a distinct approach compared to bifunctional PROTACs like those derived from EN67, and mechanistically different from protein-protein interaction stabilizers like EN171. While further quantitative data is needed for a complete head-to-head comparison, this analysis underscores the expanding toolkit available to researchers for targeting previously intractable disease-causing proteins. The development of diverse molecular modulators like this compound, EN171, and EN67-based PROTACs opens up new avenues for therapeutic intervention and deepens our understanding of the intricate cellular machinery that can be harnessed for drug discovery.

References

Validating the Covalent Binding of EN450 to UBE2D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the covalent binding of the molecular glue degrader EN450 to the E2 ubiquitin-conjugating enzyme UBE2D. This guide also presents alternative strategies for targeting UBE2D and includes detailed experimental protocols and supporting data.

This compound is a cysteine-reactive covalent ligand that functions as a molecular glue degrader. It selectively targets an allosteric cysteine residue (C111) on UBE2D, an E2 ubiquitin-conjugating enzyme. This covalent interaction induces the formation of a ternary complex between UBE2D and the transcription factor NFKB1, leading to the subsequent ubiquitination and proteasomal degradation of NFKB1. This novel mechanism of action underscores the importance of rigorously validating the covalent engagement of this compound with UBE2D.

Performance Comparison: this compound vs. Alternative UBE2D Inhibitors

The following table summarizes the key characteristics of this compound and compares it with alternative, primarily protein-based, inhibitors of UBE2D. While this compound is a small molecule covalent inhibitor, the alternatives are larger biological molecules that generally exhibit high affinity and target different functional sites on UBE2D.

InhibitorTypeTarget Site on UBE2DMechanism of ActionReported Affinity/Potency
This compound Small Molecule Covalent InhibitorAllosteric Cysteine (C111)Molecular glue for NFKB1 degradationMid-micromolar affinity for covalent modification
Linked-Domain Proteins (e.g., RU, UU, UUD1.1) Protein-Based InhibitorBackside and E1/E3 binding sitesPrevents E1, E3, and backside domain interactions5 nM to 3 µM (Kd)[1]
Ubiquitin Variants (UbVs) Protein-Based InhibitorBacksideAttenuates ubiquitin chain elongationLow micromolar affinity[2]

Experimental Validation of this compound's Covalent Binding to UBE2D

Validating the covalent interaction between a small molecule and its protein target is crucial for confirming its mechanism of action. The following experimental protocols are key to demonstrating that this compound covalently modifies UBE2D.

Experimental Protocols

1. Chemoproteomic Profiling using Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This method is used to identify the protein targets of a covalent inhibitor in a cellular context.

  • Cell Treatment: HAP1 cells are treated with either DMSO (vehicle control) or this compound.

  • Lysis and Probe Labeling: Cells are lysed, and the proteomes are treated with an alkyne-functionalized iodoacetamide probe. This probe reacts with cysteine residues that are not engaged by this compound.

  • Click Chemistry: A biotin tag is attached to the alkyne probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment and Digestion: Biotin-labeled proteins are enriched using streptavidin beads, followed by on-becom digestion with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that show reduced labeling in the this compound-treated sample, indicating direct target engagement.

2. Direct Labeling with a Covalent Probe (EK-1-8)

To confirm direct binding, an alkyne-functionalized analog of this compound, named EK-1-8, is used.

  • Recombinant Protein Incubation: Recombinant UBE2D1 protein is incubated with varying concentrations of the EK-1-8 probe.

  • Click Chemistry: A fluorescent dye (e.g., rhodamine) or a biotin tag is attached to the probe-labeled protein via CuAAC.

  • Gel-Based Visualization: The labeled protein is resolved by SDS-PAGE, and the covalent modification is visualized by in-gel fluorescence scanning or streptavidin blotting. This demonstrates a direct and dose-dependent labeling of UBE2D1 by the this compound analog.

3. Intact Protein Mass Spectrometry

This technique directly measures the mass of the protein-inhibitor adduct.

  • Incubation: Recombinant UBE2D protein is incubated with this compound.

  • Mass Spectrometry: The reaction mixture is analyzed by high-resolution mass spectrometry under conditions that keep the protein intact.

  • Data Analysis: The resulting spectrum is analyzed for a mass shift corresponding to the molecular weight of this compound, confirming the formation of a covalent adduct.

Visualizing the Molecular Interactions and Experimental Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the key signaling pathway and workflows.

EN450_Mechanism cluster_0 This compound-Induced Protein Degradation This compound This compound UBE2D UBE2D (C111) This compound->UBE2D Covalent Binding Ternary_Complex UBE2D-EN450-NFKB1 Ternary Complex UBE2D->Ternary_Complex NFKB1 NFKB1 NFKB1->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation NFKB1 Degradation Proteasome->Degradation

Figure 1. Mechanism of this compound-induced NFKB1 degradation.

isoTOP_ABPP_Workflow cluster_1 isoTOP-ABPP Workflow Cell_Treatment 1. Treat Cells (DMSO or this compound) Lysis 2. Cell Lysis Cell_Treatment->Lysis Probe_Labeling 3. Label with Alkyne Probe Lysis->Probe_Labeling Click_Chemistry 4. Attach Biotin Tag Probe_Labeling->Click_Chemistry Enrichment 5. Streptavidin Enrichment Click_Chemistry->Enrichment MS_Analysis 6. LC-MS/MS Analysis Enrichment->MS_Analysis Target_ID Target Identification MS_Analysis->Target_ID

Figure 2. Workflow for isoTOP-ABPP.

Covalent_Probe_Labeling cluster_2 Covalent Probe Labeling Workflow Incubation 1. Incubate UBE2D with EK-1-8 Probe Click_Chemistry_Fluor 2. Attach Fluorescent Dye Incubation->Click_Chemistry_Fluor SDS_PAGE 3. SDS-PAGE Click_Chemistry_Fluor->SDS_PAGE Visualization 4. In-Gel Fluorescence SDS_PAGE->Visualization

Figure 3. Workflow for direct covalent probe labeling.

References

A Comparative Guide to the Specificity of EN450 for NFKB1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of cellular pathways is paramount. This guide provides a detailed comparison of EN450, a novel molecular glue degrader, with alternative small molecule inhibitors of the NF-κB pathway, focusing on their specificity for NFKB1.

Introduction to NF-κB Signaling and the Role of NFKB1

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of immune and inflammatory responses, cell proliferation, and survival. The family consists of five members: NFKB1 (p105/p50), NFKB2 (p100/p52), RELA (p65), RELB, and c-Rel. These proteins form various homodimers and heterodimers to regulate gene expression. The most abundant form of NF-κB is a heterodimer of the p50 (processed from NFKB1) and p65 subunits. The activity of NF-κB is tightly controlled by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. In the canonical signaling pathway, activation by stimuli such as tumor necrosis factor-alpha (TNF-α) leads to the phosphorylation of IκB by the IκB kinase (IKK) complex, resulting in its ubiquitination and proteasomal degradation. This liberates the NF-κB dimer to translocate to the nucleus and activate gene transcription. Due to its central role in various diseases, including cancer and inflammatory disorders, the NF-κB pathway is a key target for therapeutic intervention.

This compound: A Novel Approach to NFKB1 Inhibition

This compound is a first-in-class cysteine-reactive covalent molecular glue degrader that specifically targets NFKB1 for degradation.[1] Unlike traditional inhibitors that block the activity of a protein, this compound functions by inducing the formation of a ternary complex between the E2 ubiquitin ligase UBE2D and NFKB1 (both the p105 precursor and its processed p50 subunit).[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NFKB1. This unique mechanism of action suggests a high degree of specificity for NFKB1.

Comparison of this compound with Alternative NFKB1 Inhibitors

To provide a comprehensive comparison, we have selected several well-characterized NF-κB inhibitors with distinct mechanisms of action.

Data Presentation: Quantitative Comparison of Inhibitor Specificity

InhibitorPrimary Target(s)Mechanism of ActionTarget Potency (IC50)Known Off-Targets/Selectivity Profile
This compound NFKB1 (p105/p50)Induces ternary complex formation between UBE2D and NFKB1, leading to NFKB1 degradation.Induces degradation, potency not typically measured by IC50.Specificity for NFKB1 over other NF-κB members is inherent to its mechanism of inducing the UBE2D-NFKB1 interaction. Broader off-target profile not yet extensively published.
BMS-345541 IKKβAllosteric inhibitor of IKKβ kinase activity.IKKβ: 0.3 µM, IKKα: 4 µMHighly selective for IKKβ over IKKα. Showed no inhibition against a panel of 15 other kinases.[2]
TPCA-1 IKKβATP-competitive inhibitor of IKKβ kinase activity.IKKβ: 17.9 nM>22-fold selectivity over IKKα. Also identified as a dual inhibitor of STAT3.[3]
IMD-0354 IKKβSelective inhibitor of IKKβ kinase activity.IKKβ: ~250 nMSelective for IKKβ. Also shows activity as an antagonist at P2X1, P2X4, and P2X7 receptors.[4]
BAY 11-7082 IκBα phosphorylationIrreversibly inhibits TNF-α-induced IκBα phosphorylation.IκBα phosphorylation: ~10 µMAlso inhibits ubiquitin-specific proteases (USPs) and has other off-target effects.[5][6]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

NF_KB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor NFKB_Dimer_Nuc p50/p65 DNA DNA (κB site) NFKB_Dimer_Nuc->DNA Binding Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Transcription NFKB_Dimer NFKB_Dimer NFKB_Dimer->NFKB_Dimer_Nuc Translocation

Experimental_Workflow

Experimental Protocols

NF-κB Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of NF-κB in response to stimuli and in the presence of inhibitors.

Methodology:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate at a suitable density.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Inhibitor and Stimulus Treatment:

    • Pre-treat the cells with varying concentrations of the test inhibitor (e.g., this compound, BMS-345541) for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for a defined period (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

IκBα Phosphorylation Assay (Western Blot)

Objective: To assess the effect of inhibitors on the phosphorylation of IκBα, a key step in canonical NF-κB activation.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa, THP-1) to an appropriate confluency.

    • Pre-treat the cells with the test inhibitor for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated IκBα (Ser32/36).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the membrane with an antibody for total IκBα and a loading control (e.g., GAPDH or β-actin) for normalization.

In Vivo Ubiquitination Assay for NFKB1

Objective: To determine if this compound induces the ubiquitination of NFKB1 in cells.

Methodology:

  • Cell Culture and Transfection:

    • Transfect cells (e.g., HEK293T) with plasmids encoding HA-tagged ubiquitin and Flag-tagged NFKB1.

  • Treatment:

    • Treat the transfected cells with this compound for the desired time.

    • To prevent the degradation of ubiquitinated proteins, treat the cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.

  • Immunoprecipitation:

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

    • Immunoprecipitate Flag-NFKB1 from the cell lysates using an anti-Flag antibody conjugated to beads.

  • Western Blotting:

    • Wash the beads and elute the immunoprecipitated proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an anti-HA antibody to detect ubiquitinated NFKB1.

    • The presence of a high-molecular-weight smear or distinct bands recognized by the anti-HA antibody indicates ubiquitination.

Conclusion

This compound represents a novel and highly specific approach to inhibiting the NF-κB pathway by targeting NFKB1 for degradation. Its unique mechanism of action as a molecular glue degrader offers a distinct advantage in terms of specificity compared to traditional inhibitors that target the highly conserved ATP-binding pocket of kinases like IKKβ. While IKK inhibitors such as BMS-345541 and TPCA-1 demonstrate good selectivity for IKKβ over IKKα and other kinases, the potential for off-target effects remains a consideration. Broader-acting inhibitors like BAY 11-7082, while effective at blocking NF-κB activation, have known off-target activities that can complicate the interpretation of experimental results.

For researchers focused specifically on the role of NFKB1, this compound provides a powerful and precise tool. The choice of inhibitor will ultimately depend on the specific research question, with careful consideration of the compound's mechanism of action and selectivity profile being essential for obtaining clear and interpretable data. Further studies, including comprehensive off-target profiling of this compound, will be valuable in fully elucidating its therapeutic potential.

References

EN450 Versus Known UBE2D Inhibitors: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the covalent molecular glue degrader, EN450, with a class of engineered protein-based inhibitors of the E2 ubiquitin-conjugating enzyme UBE2D. The objective is to furnish researchers with the necessary data to evaluate the suitability of these molecules for their specific research applications. This document summarizes quantitative performance data, outlines experimental methodologies, and visualizes the pertinent biological pathways and inhibitor mechanisms.

Performance Overview

This compound operates as a molecular glue, inducing the degradation of the transcription factor NF-κB by forming a ternary complex with UBE2D and NFKB1. In contrast, the compared inhibitors are engineered proteins that directly bind to and inhibit the function of UBE2D.

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and a selection of linked-domain protein inhibitors of UBE2D. It is important to note that the mechanism of action for this compound, a molecular glue, differs significantly from the direct inhibitory action of the linked-domain proteins. Therefore, a direct comparison of inhibitory concentration (IC50) or binding affinity (Kd) may not fully encapsulate their relative efficacy.

Inhibitor/DegraderTypeTargetMechanism of ActionQuantitative MetricsCellular Activity
This compound Covalent Molecular GlueUBE2D-NFKB1 interactionInduces ternary complex formation between UBE2D and NFKB1, leading to NFKB1 ubiquitination and degradation via a Cullin E3 ligase.[1]At 50 μM, significantly reduces NFκB1 p105 and p50 subunit levels in HAP1 and HEK293T cells.[1]Significantly inhibits the proliferation of HAP1 leukemia and HEK293T cells at 50 μM.[1]
RING-UBL Linked-Domain Protein InhibitorUBE2DBinds to two sites on UBE2D simultaneously, preventing its interaction with E3 ligases.[2]Binding Affinity (Kd): 3.1 ± 0.7 μMSensitizes HeLa cells to cisplatin.
UBOX-UBL Linked-Domain Protein InhibitorUBE2DBinds to two sites on UBE2D simultaneously, preventing its interaction with E3 ligases.[2]Binding Affinity (Kd): 400 ± 170 nM~3-fold reduction in cisplatin IC50 in HeLa cells.[2]
UUD1.1 Linked-Domain Protein InhibitorUBE2DCovalently links an affinity-optimized U-box domain with a ubiquitin variant specific for Ube2D.[3][4]Binding Affinity (Kd): 5 nMNot explicitly stated, but expected to be a potent sensitizer to chemotherapy.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methods used to characterize this compound and the linked-domain UBE2D inhibitors.

This compound: Cellular Proliferation and NF-κB Degradation Assays

Objective: To determine the effect of this compound on cell viability and the levels of NF-κB1 subunits.

Protocol Summary:

  • Cell Culture: HAP1 leukemia cells and HEK293T cells are cultured under standard conditions.

  • Treatment: Cells are treated with this compound at a concentration of 50 μM for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Proliferation Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay to measure the anti-proliferative effects of this compound.

  • Western Blotting for NF-κB1 Levels:

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the p105 and p50 subunits of NF-κB1. A loading control antibody (e.g., GAPDH or β-actin) is also used.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Linked-Domain UBE2D Inhibitors: Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively determine the binding affinity (Kd) of the linked-domain protein inhibitors to UBE2D.

Protocol Summary:

  • Protein Preparation: Recombinant UBE2D and the linked-domain inhibitor proteins (e.g., RING-UBL, UBOX-UBL) are expressed and purified. Proteins are dialyzed into the same buffer to minimize heats of dilution.

  • ITC Instrument Setup: The ITC instrument (e.g., MicroCal ITC200) is set to the desired experimental temperature (e.g., 25°C).

  • Sample Loading: The sample cell is loaded with a solution of UBE2D (e.g., 20-50 µM), and the injection syringe is filled with a solution of the linked-domain inhibitor at a higher concentration (e.g., 200-500 µM).

  • Titration: A series of small injections of the inhibitor solution are made into the UBE2D solution in the sample cell. The heat change associated with each injection is measured.

  • Data Analysis: The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of inhibitor to UBE2D. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

UBE2D Signaling Pathway

The E2 ubiquitin-conjugating enzyme UBE2D is a key player in multiple cellular signaling pathways. Its activity is crucial for the regulation of protein turnover and signal transduction. The following diagram illustrates the central role of UBE2D in the ubiquitination cascade and its involvement in pathways such as NF-κB activation, p53 regulation, and DNA damage response.[5][6][7]

G cluster_ub_cascade Ubiquitination Cascade cluster_pathways Downstream Signaling Pathways E1 E1 (Ubiquitin Activating Enzyme) E2_UBE2D UBE2D (E2 Conjugating Enzyme) E1->E2_UBE2D Ubiquitin Transfer E3 E3 Ligase E2_UBE2D->E3 NFkB NF-κB Pathway E2_UBE2D->NFkB Regulates IκB degradation p53 p53 Regulation E2_UBE2D->p53 Mediates p53 ubiquitination DNARepair DNA Damage Response E2_UBE2D->DNARepair Involved in DNA repair protein ubiquitination CellCycle Cell Cycle Control E2_UBE2D->CellCycle Contributes to cell cycle protein turnover Target Target Protein E3->Target Substrate Recognition Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome Proteasome Target->Proteasome Degradation

Caption: Overview of the UBE2D-mediated ubiquitination pathway and its role in cellular signaling.

Experimental Workflow: this compound Mechanism of Action

This compound functions as a molecular glue, a novel mechanism for inducing protein degradation. The following workflow illustrates how this compound brings UBE2D and the target protein NFKB1 into proximity, leading to the ubiquitination and subsequent degradation of NFKB1.

G This compound This compound (Molecular Glue) UBE2D UBE2D This compound->UBE2D Binds to allosteric C111 NFKB1 NFKB1 (Target Protein) This compound->NFKB1 TernaryComplex UBE2D-EN450-NFKB1 Ternary Complex This compound->TernaryComplex UBE2D->TernaryComplex NFKB1->TernaryComplex Ubiquitination NFKB1 Ubiquitination TernaryComplex->Ubiquitination Induces Proximity Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Mechanism of this compound as a molecular glue for NFKB1 degradation.

Experimental Workflow: UBE2D Inhibition by Linked-Domain Proteins

The linked-domain protein inhibitors employ a "molecular clamp" strategy to inhibit UBE2D. This diagram outlines the workflow for assessing their inhibitory activity.

G Inhibitor Linked-Domain Inhibitor (e.g., UBOX-UBL) UBE2D UBE2D Inhibitor->UBE2D Binds to two sites InhibitedComplex Inhibitor-UBE2D Complex Inhibitor->InhibitedComplex UBE2D->InhibitedComplex UbiquitinationAssay In Vitro Ubiquitination Assay InhibitedComplex->UbiquitinationAssay E3Ligase E3 Ligase E3Ligase->UBE2D Interaction Blocked E3Ligase->UbiquitinationAssay Measurement Measure Ubiquitination (e.g., Western Blot, Fluorescence) UbiquitinationAssay->Measurement Inhibition of ubiquitination

Caption: Workflow for evaluating linked-domain protein inhibitors of UBE2D.

References

Safety Operating Guide

Proper Disposal of EN 450 Grade Fly Ash: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory materials is paramount. This guide provides essential information on the proper disposal procedures for EN 450 grade fly ash, a material that may be utilized in various research applications, including materials science and environmental studies.

EN 450 is a European standard that specifies the requirements for the chemical and physical properties of siliceous fly ash, which is commonly used in concrete production.[1][2] It is not a specific chemical compound but rather a classification for a type of industrial byproduct. The proper disposal of fly ash is governed by waste management regulations, which classify it based on its origin and composition.

Understanding the Waste Classification

Under European regulations, fly ash is categorized within the European Waste Catalogue (EWC). The specific code depends on the process that generated the ash. For instance, coal fly ash is typically assigned the EWC code 10 01 02, classifying it as absolute non-hazardous waste.[3] However, fly ash from co-incineration may fall under codes like 10 01 17 or 19 01 14, which are considered "mirror entries."[4][5] This means the waste could be classified as either hazardous or non-hazardous, depending on the presence of dangerous substances.

Therefore, before disposal, it is crucial to determine the precise nature of the fly ash. This may involve analytical testing to identify any hazardous components it may have absorbed during its use in experimental protocols.

Personal Protective Equipment (PPE)

When handling fly ash, adherence to safety protocols is essential to minimize exposure to fine particulate matter. The following personal protective equipment is recommended:

PPE CategoryItemSpecificationRationale
Respiratory Protection Dust MaskFFP2 or N95 certifiedProtects against inhalation of fine airborne particles.[6]
Eye Protection Safety GogglesEN166 compliant, without side ventsPrevents eye irritation and damage from abrasive particles.[6][7]
Hand Protection GlovesNitrile or other alkali-resistant glovesProtects skin from direct contact and potential irritation.[7][8]
Body Protection Lab Coat or OverallsLong-sleevedMinimizes skin contact with the material.[6]

Step-by-Step Disposal Procedure

The proper disposal of fly ash involves a series of steps to ensure safety and regulatory compliance. The general procedure is outlined below.

  • Characterization of the Waste : Determine if the fly ash has been contaminated with any hazardous substances during its use in the laboratory. If so, it must be treated as hazardous waste.

  • Segregation and Labeling : Keep the fly ash waste separate from other laboratory waste streams. The container should be clearly labeled as "Fly Ash Waste" and include information on any known contaminants.

  • Secure Containment : Store the fly ash in a sealed, durable container to prevent the generation of dust.

  • Consult with a Licensed Waste Management Provider : Contact your institution's environmental health and safety (EHS) department or a certified waste disposal contractor. They will provide guidance on the specific requirements for disposal in your region.

  • Transportation : The waste must be transported by an authorized carrier to a permitted disposal facility.

  • Disposal : Depending on its classification, the fly ash will be either landfilled in a designated site for non-hazardous industrial waste or sent to a specialized facility for treatment and disposal of hazardous waste.[9]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of EN 450 grade fly ash.

cluster_0 Initial Assessment cluster_1 Handling and Storage cluster_2 Disposal Route start Start: Fly Ash for Disposal char Characterize Waste: Contaminated with Hazardous Substances? start->char ppe Wear Appropriate PPE char->ppe non_haz Non-Hazardous Waste Stream char->non_haz No haz Hazardous Waste Stream char->haz Yes segregate Segregate and Label Container ppe->segregate contain Securely Contain to Prevent Dust segregate->contain contact_ehs Contact EHS/Waste Management Provider contain->contact_ehs non_haz->contact_ehs haz->contact_ehs transport Transport by Authorized Carrier contact_ehs->transport landfill Disposal at Approved Landfill transport->landfill Non-Hazardous haz_facility Disposal at Hazardous Waste Facility transport->haz_facility Hazardous

Caption: Disposal workflow for EN 450 fly ash.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.